[1][2][3][4] Document Control: Version: 1.0 Subject: Physicochemical Characterization, Synthesis, and Application in Drug Discovery[1][2] Executive Summary 5-Methylpicolinic acid hydrate (CAS 1588441-37-5) is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Document Control:
Version: 1.0
Subject: Physicochemical Characterization, Synthesis, and Application in Drug Discovery[1][2]
Executive Summary
5-Methylpicolinic acid hydrate (CAS 1588441-37-5) is a critical pyridine-based building block employed in the synthesis of metallopharmaceuticals, kinase inhibitors, and agrochemicals.[1][2] Distinct from its anhydrous counterpart (CAS 4434-13-3), the hydrate form offers enhanced stability and handling characteristics in solid-state storage, though it requires precise stoichiometric adjustment during synthesis.[1][2]
This guide provides a comprehensive technical analysis of the compound, detailing its utility as a bidentate ligand in coordination chemistry and a pharmacophore isostere in medicinal chemistry.
Physicochemical Profile
Understanding the hydration state is non-negotiable for accurate molarity calculations in drug development.[2] The hydrate typically exists as a monohydrate, stabilizing the crystal lattice via intermolecular hydrogen bonding.[2]
While industrial routes often employ the oxidation of 2,5-lutidine, this method frequently yields mixtures of mono- and di-carboxylic acids (isocinchomeronic acid), requiring tedious purification.[1][2] For high-purity pharmaceutical applications, a Cyanation-Hydrolysis route is preferred due to its regioselectivity.[1][2]
Mechanistic Pathway (Graphviz)[1][3]
The following diagram illustrates the high-purity synthesis pathway starting from 2-bromo-5-methylpyridine.
Figure 1: Regioselective synthesis pathway via cyanation, ensuring high purity by avoiding over-oxidation.
Recrystallization: Dissolve the solid in minimum boiling water.[2] Allow to cool slowly to room temperature, then 4°C overnight.
Filter and dry in air (do not use high-vacuum with heat, or you will dehydrate the product back to CAS 4434-13-3).[1][2]
Applications in Drug Discovery[2][6][7][8]
Pharmacophore Isosterism
5-Methylpicolinic acid serves as a bioisostere for benzoic acid derivatives.[2] The pyridine nitrogen provides a hydrogen bond acceptor (HBA) vector that benzoic acid lacks, often improving potency in kinase inhibitors by interacting with the hinge region (e.g., ATP binding sites).[2]
Metallodrug Ligand Design
The picolinate moiety is a "privileged scaffold" for chelating transition metals.[2]
Ruthenium(II) Complexes: Used in anticancer research (similar to NAMI-A).[2] The 5-methyl group adds lipophilicity, facilitating passive transport across cell membranes.[1][2]
Iridium(III) Complexes: Used in photodynamic therapy (PDT).[2] The ligand field strength of 5-methylpicolinic acid tunes the HOMO-LUMO gap, adjusting emission wavelengths.[1][2]
Application Workflow (Graphviz)
Figure 2: Dual-utility workflow in organic synthesis and organometallic chemistry.[1][2]
Handling, Safety, and Storage[1][3]
Signal Word: WARNING
GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit.[2][4] 2A (H319), STOT SE 3 (H335).[2]
Stoichiometry Alert: When using CAS 1588441-37-5, you must account for the water of hydration.[1][2]
Correction Factor: If a protocol calls for 1 mmol of anhydrous acid (137.14 mg), you must weigh 155.15 mg of the hydrate.[2] Failure to do so results in a 11.6% molar deficiency, potentially stalling organometallic complexations.[2]
Storage: Store at room temperature in a tightly sealed container. The hydrate is stable but can lose water if stored in a desiccator with strong desiccants (e.g., P₂O₅).[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid.[2] Retrieved from [Link][2]
Sigma-Aldrich (Merck). Picolinic acid derivatives in catalysis and drug design.[2] (General Reference for Picolinic Acid reactivity).
European Chemicals Agency (ECHA). Registration Dossier for Pyridinecarboxylic acids.[2] Retrieved from [Link][2]
Technical Monograph: Physicochemical Characterization of 5-Methylpicolinic Acid Hydrate
[1] Part 1: Executive Summary & Core Directive 5-Methylpicolinic acid (5-MPA) is a pivotal pyridine derivative serving as a pharmacophore in medicinal chemistry and a bidentate ligand in metallopharmaceutical development...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Core Directive
5-Methylpicolinic acid (5-MPA) is a pivotal pyridine derivative serving as a pharmacophore in medicinal chemistry and a bidentate ligand in metallopharmaceutical development (specifically insulin-mimetic vanadium complexes).[1] While often sourced as the anhydrous free acid, the hydrate form (CAS 1588441-37-5) is frequently the thermodynamically stable phase encountered during aqueous workups and crystallization.[1]
This guide moves beyond basic datasheet parameters to address the implications of these properties. We will dissect the zwitterionic lattice behavior, the impact of hydration on stoichiometry during formulation, and the specific spectroscopic signatures required for identity validation.
Part 2: Physicochemical Profile[1][2][3]
The following data aggregates experimental values and predictive models for the hydrate form. Note the distinction between the anhydrous and hydrated molecular weights—a common source of error in stoichiometric calculations.
High solubility in acidic/basic aqueous media; moderate in neutral water; soluble in DMSO/Methanol.[1]
Part 3: Structural Dynamics & Zwitterionic Behavior[1]
Understanding the solid-state chemistry of 5-MPA is crucial for formulation stability.[1] Like many picolinic acid derivatives, 5-MPA exists in a zwitterionic equilibrium .[1]
The Zwitterionic Lattice
In the crystalline hydrate, the proton from the carboxylic acid typically migrates to the pyridine nitrogen, forming a dipole (NH⁺ / COO⁻). The water molecule acts as a structural bridge, stabilizing this charge separation via hydrogen bonding networks.[1]
Implication for Researchers: When dissolving 5-MPA hydrate in an organic solvent (e.g., for a coupling reaction), the zwitterionic lattice energy must be overcome.[1] This often requires a non-nucleophilic base (e.g., DIPEA) or heat to solubilize the compound fully in non-polar media.
The following diagram illustrates the protonation states of 5-MPA and its activation as a bidentate ligand.
Caption: pH-dependent speciation of 5-Methylpicolinic acid showing the transition from protonated cation to active anionic ligand capable of metal coordination.[1]
Part 4: Synthesis & Purification Protocol
While commercially available, synthesizing 5-MPA allows for isotopic labeling or derivative creation.[1] The most robust route involves the oxidation of 2,5-lutidine.[1]
Diagram 2: Oxidative Synthesis Workflow
Caption: Synthetic pathway converting 2,5-lutidine to 5-Methylpicolinic acid via controlled oxidation and pH-adjusted isolation.
Detailed Protocol (Self-Validating)
Oxidation: Suspend 2,5-lutidine in water.[1] Add KMnO₄ (2.5 eq) portion-wise at 70°C. Validation: The disappearance of the purple permanganate color indicates reaction progress.[1]
Filtration: Filter the hot solution to remove MnO₂ precipitate.
Isolation (Critical Step): Concentrate the filtrate. Adjust pH to ~3.5 (the isoelectric point) using HCl. 5-MPA will precipitate as the zwitterion.[1]
Purification: Recrystallize from water/ethanol. Note: If the product is too hygroscopic, wash with cold acetone to remove excess water before vacuum drying.[1]
Part 5: Characterization & Quality Control[1]
To ensure the integrity of the hydrate for research use, the following analytical methods are required.
Thermogravimetric Analysis (TGA)[1][9][10][11]
Objective: Distinguish between surface moisture and lattice water.
Expected Profile:
Step 1 (Ambient to ~110°C): Mass loss of ~10-12% corresponds to the loss of the water of hydration (theoretical monohydrate loss is 11.6%).[1]
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1]
Gradient: 5% B to 60% B over 15 min.
Detection: UV at 260 nm (Pyridine π-π* transition).[1]
Retention Logic: The zwitterion is polar; it will elute early.[1] Ion-pairing agents (e.g., hexane sulfonic acid) may be needed for retention stability.[1]
Part 6: References
PubChem. (2025).[1][3] 5-Methylpicolinic acid | C7H7NO2.[1] National Library of Medicine.[1] [Link][1]
Williams, R. (2022).[1] pKa Data Compilation: Pyridine Derivatives. Organic Chemistry Data. [Link]
MDPI. (2024).[1] Physicochemical Properties of Pyridine Carboxylic Acid Hydrates. (Contextual grounding on hydrate lattice behavior). [Link][1]
5-Methylpicolinic acid hydrate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Methylpicolinic Acid Hydrate in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) in orga...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 5-Methylpicolinic Acid Hydrate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-methylpicolinic acid hydrate, a pyridine carboxylic acid derivative of interest in pharmaceutical research. In the absence of extensive published data for this specific hydrate, this guide emphasizes the foundational principles and robust experimental methodologies required for its characterization. We delve into the theoretical considerations for solvent selection based on molecular structure, present detailed, field-proven protocols for solubility determination via isothermal equilibrium methods, and discuss best practices for data analysis and presentation. This document is intended to empower researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility profiles, thereby facilitating informed decisions in process chemistry, formulation development, and crystallization studies.
Introduction: The Critical Role of Solubility in Drug Development
5-Methylpicolinic acid, a derivative of picolinic acid, belongs to the class of pyridine carboxylic acids.[1][2] These structures are of significant interest in medicinal chemistry due to their ability to act as enzyme inhibitors and their presence in various bioactive compounds.[1] The hydrate form introduces water molecules into the crystal lattice, which can significantly alter physicochemical properties, including solubility and stability, compared to the anhydrous form.
The solubility of an API like 5-methylpicolinic acid hydrate is a cornerstone of pharmaceutical development.[3] It dictates the feasibility of purification methods, influences the choice of reaction media for synthesis, and is a primary determinant of a drug's bioavailability.[3][4] A comprehensive understanding of an API's solubility in a range of organic solvents allows for the optimization of crystallization processes to control polymorphism, particle size, and purity—all of which have direct impacts on the final drug product's performance and safety.[5] This guide provides the scientific rationale and actionable protocols for elucidating the solubility profile of 5-methylpicolinic acid hydrate.
Physicochemical Characterization and Structural Considerations
A thorough analysis of the molecular structure of 5-methylpicolinic acid hydrate is the first step in predicting its solubility behavior.[6]
The molecule possesses several key functional groups that govern its interactions with solvents:
Pyridine Ring: A basic nitrogen atom capable of accepting hydrogen bonds.
Carboxylic Acid Group: An acidic proton that can act as a hydrogen bond donor and a carbonyl oxygen that can act as a hydrogen bond acceptor.
Methyl Group: A nonpolar, hydrophobic moiety.
Water of Hydration: Integrated water molecules that can participate in hydrogen bonding.
The presence of both hydrogen bond donor and acceptor sites, along with the polar pyridine and carboxylic acid functionalities, suggests that 5-methylpicolinic acid hydrate will exhibit higher solubility in polar solvents. The interplay between the molecule's ability to self-associate via hydrogen bonding and its ability to form hydrogen bonds with solvent molecules will be a key factor in its dissolution.[9]
Caption: Experimental Workflow for Solubility Determination.
Step-by-Step Methodology
Preparation: Accurately weigh an excess amount of 5-methylpicolinic acid hydrate into appropriately sized glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
Expertise & Experience: The time to reach equilibrium can vary significantly between solvents. It is crucial to validate the equilibration time by sampling at different intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.
[10]4. Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:
Centrifugation: Centrifuge the vials to pellet the excess solid.
Filtration: Withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
Trustworthiness: The separation step must be performed without causing a change in temperature, as this could induce precipitation or further dissolution. Pre-warming or pre-cooling the syringe and filter to the experimental temperature is recommended.
Quantification: Analyze the concentration of 5-methylpicolinic acid hydrate in the clear supernatant using a validated analytical method.
This method is straightforward and does not require sophisticated instrumentation but is best suited for solutes with moderate to high solubility and low volatility.
[11]
Tare: Accurately weigh a clean, dry evaporating dish (W₁).
Sample Addition: Pipette a known volume of the saturated supernatant (e.g., 1.0 mL) into the tared dish and weigh it (W₂).
Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.
Drying: Place the dish in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent is removed.
Final Weighing: Cool the dish in a desiccator and weigh it again (W₃).
Calculation:
Weight of solute = W₃ - W₁
Weight of solvent = W₂ - W₃
Solubility ( g/100 g solvent) = (Weight of solute / Weight of solvent) × 100
Solubility (mg/mL) can be calculated if the density of the solvent is known.
HPLC is a highly sensitive and specific method, making it ideal for determining the solubility of APIs, especially at low concentrations.
[8][12]
Method Development: Develop and validate an HPLC method for the quantification of 5-methylpicolinic acid. This typically involves selecting a suitable column (e.g., C18), mobile phase, flow rate, and detection wavelength (UV).
Calibration Curve: Prepare a series of standard solutions of 5-methylpicolinic acid hydrate of known concentrations in a suitable diluent. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against concentration.
[8]3. Sample Preparation: Accurately dilute a known volume of the saturated supernatant with the mobile phase or a suitable diluent to bring the concentration within the linear range of the calibration curve.
Analysis: Inject the diluted sample into the HPLC system and record the peak area.
Calculation:
Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.
Calculate the original concentration in the saturated supernatant by applying the dilution factor.
Solubility (mg/mL) = Concentration from HPLC × Dilution Factor
Data Presentation and Interpretation
Solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and solubility values in standard units.
Table 2: Example Solubility Data for 5-Methylpicolinic Acid Hydrate at 25 °C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
Methanol
[Experimental Value]
[Calculated Value]
Ethanol
[Experimental Value]
[Calculated Value]
Acetonitrile
[Experimental Value]
[Calculated Value]
Acetone
[Experimental Value]
[Calculated Value]
Ethyl Acetate
[Experimental Value]
[Calculated Value]
Toluene
[Experimental Value]
[Calculated Value]
Interpreting these results involves correlating the solubility values with the solvent properties listed in Table 1. High solubility in polar protic solvents like methanol would confirm the importance of hydrogen bonding interactions. Conversely, low solubility in nonpolar solvents like toluene and heptane would highlight the compound's polar nature.
Conclusion
Determining the solubility of 5-methylpicolinic acid hydrate in organic solvents is a fundamental exercise in pharmaceutical sciences that provides invaluable data for process development and formulation. While published data may be scarce, the application of robust, well-established methodologies such as the isothermal shake-flask method coupled with reliable analytical techniques like gravimetric analysis or HPLC allows researchers to generate high-quality, reproducible data. By systematically evaluating a range of solvents and understanding the underlying physicochemical principles, scientists can build a comprehensive solubility profile that will guide the successful development of new chemical entities.
spectroscopic characterization of 5-Methylpicolinic acid hydrate
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methylpicolinic Acid Hydrate Authored by: A Senior Application Scientist Introduction 5-Methylpicolinic acid, a derivative of picolinic acid, is a he...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methylpicolinic Acid Hydrate
Authored by: A Senior Application Scientist
Introduction
5-Methylpicolinic acid, a derivative of picolinic acid, is a heterocyclic compound incorporating a pyridine ring functionalized with both a carboxylic acid and a methyl group.[1] Its hydrated form, 5-Methylpicolinic acid hydrate, is a crucial building block in various fields, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of the pyridine core, a common scaffold in many bioactive molecules, combined with the specific electronic and steric properties imparted by its substituents, makes it a valuable intermediate for synthesizing complex molecular architectures with targeted biological activities.[1]
A thorough and unambiguous characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular structure and confirm the integrity of the synthesized or procured material. This guide offers a detailed exploration of the primary spectroscopic methods employed in the comprehensive analysis of 5-Methylpicolinic acid hydrate, grounded in the principles of analytical chemistry and aimed at researchers, scientists, and drug development professionals.
The rationale behind employing a multi-technique approach lies in the complementary nature of the data obtained. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating system for definitive characterization.
Table 1: Physicochemical Properties of 5-Methylpicolinic Acid and its Hydrate
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Methylpicolinic acid hydrate, both ¹H NMR and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Causality of Experimental Choices: ¹H NMR is the initial go-to experiment as it maps the hydrogen skeleton of the molecule. The chemical shift of each proton is highly sensitive to its electronic environment, allowing us to distinguish between the aromatic protons on the pyridine ring, the methyl group protons, and the acidic proton of the carboxylic acid. The presence of the water of hydration will also be evident. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent choice because it readily dissolves the polar analyte and its residual proton signal does not interfere with the key signals of the compound.
Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Methylpicolinic acid hydrate and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
Instrumentation: The spectrum is typically recorded on a 400 or 500 MHz spectrometer.[6][7]
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
Number of Scans: 16-64 scans are typically adequate for a good signal-to-noise ratio.
Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used for calibration. Tetramethylsilane (TMS) can also be used as an internal standard (δ 0.00).[6]
Expected Results and Interpretation
The ¹H NMR spectrum will display distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically in the 10-13 ppm range.[8] The protons on the pyridine ring are also in the downfield region due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group.
Table 2: Expected ¹H NMR Chemical Shifts for 5-Methylpicolinic Acid Hydrate (in DMSO-d₆)
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Carboxylic Acid (-COOH)
~13.0
Broad Singlet
1H
H-6 (Pyridine Ring)
~8.5
Doublet
1H
H-4 (Pyridine Ring)
~7.8
Doublet
1H
H-3 (Pyridine Ring)
~7.6
Singlet
1H
Water (H₂O)
~3.3
Broad Singlet
2H
Methyl (-CH₃)
~2.4
Singlet
3H
Note: Chemical shifts are approximate and can vary based on concentration and solvent.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Causality of Experimental Choices: ¹³C NMR complements ¹H NMR by providing a count of the unique carbon environments in the molecule. Although less sensitive than ¹H NMR, it is crucial for confirming the carbon backbone. A proton-decoupled experiment is standard, which simplifies the spectrum so that each unique carbon appears as a single line.
Experimental Protocol: ¹³C NMR
Sample Preparation: The same sample prepared for ¹H NMR can be used.
Instrumentation: The experiment is run on the same spectrometer, typically at a frequency of 100 or 125 MHz.
Acquisition Parameters:
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Reference: The solvent signal of DMSO-d₆ (δ ≈ 39.52 ppm) is used for calibration.
Expected Results and Interpretation
The spectrum will show seven distinct signals for the seven carbon atoms in 5-Methylpicolinic acid. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield.[8] The pyridine ring carbons appear in the aromatic region, and the methyl carbon appears furthest upfield.
Table 3: Expected ¹³C NMR Chemical Shifts for 5-Methylpicolinic Acid (in DMSO-d₆)
Carbon Assignment
Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)
~167
C-2 (Pyridine Ring)
~150
C-6 (Pyridine Ring)
~148
C-4 (Pyridine Ring)
~139
C-5 (Pyridine Ring)
~135
C-3 (Pyridine Ring)
~125
-CH₃ (Methyl)
~18
Infrared (IR) Spectroscopy: Identifying Functional Groups
Causality of Experimental Choices: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic "fingerprint" of the molecule. For 5-Methylpicolinic acid hydrate, IR is essential for confirming the presence of the carboxylic acid, the pyridine ring, and the water of hydration.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe). No special preparation is needed.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Acquisition:
A background spectrum of the clean, empty ATR crystal is collected first.
The sample is then placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is collected.
The instrument software automatically subtracts the background from the sample spectrum.
The IR spectrum will exhibit several key absorption bands that are diagnostic for the structure.
Table 4: Characteristic IR Absorption Bands for 5-Methylpicolinic Acid Hydrate
Wavenumber (cm⁻¹)
Bond Vibration
Functional Group
Intensity/Shape
3500–3200
O-H stretch
Water of Hydration
Broad
3300–2500
O-H stretch
Carboxylic Acid H-bonding
Very Broad
3100–3000
C-H stretch
Aromatic (Pyridine)
Medium
3000–2850
C-H stretch
Aliphatic (Methyl)
Medium
~1710
C=O stretch
Carboxylic Acid Dimer
Strong, Sharp
1600–1585
C=C / C=N stretch
Aromatic Ring
Medium
1500–1400
C=C / C=N stretch
Aromatic Ring
Medium
1320–1000
C-O stretch
Carboxylic Acid
Strong
950–910
O-H bend
Carboxylic Acid Dimer
Medium, Broad
The most telling features are the extremely broad O-H absorption from the hydrogen-bonded carboxylic acid dimer, which often overlaps the C-H stretches, and the strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹.[8][10] The additional broadness in the O-H region around 3400 cm⁻¹ confirms the presence of the water of hydration.[9]
Causality of Experimental Choices: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like 5-Methylpicolinic acid, this technique is useful for confirming the presence of the conjugated π-system of the pyridine ring. The position and intensity of the absorption maxima (λmax) are characteristic of the chromophore.
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 5-Methylpicolinic acid hydrate in a UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is around 10 µg/mL.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Acquisition:
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
Fill a second quartz cuvette with the sample solution.
Scan a range from approximately 200 to 400 nm.[11]
Expected Results and Interpretation
Aromatic systems like pyridine exhibit characteristic absorptions due to π → π* transitions. For picolinic acid derivatives, absorptions are expected in the 220-280 nm range.[12] The presence of the methyl and carboxylic acid groups will slightly modify the exact λmax compared to unsubstituted pyridine. The spectrum provides confirmation of the aromatic system and can be used for quantitative analysis via the Beer-Lambert law.
Table 5: Expected UV-Vis Absorption for 5-Methylpicolinic Acid Hydrate
Expected λmax (nm)
Electronic Transition
Chromophore
~220-230
π → π
Pyridine Ring
~260-270
π → π
Pyridine Ring
Note: The pH of the solution can affect the UV spectrum due to the protonation state of the molecule. For consistency, spectra should be run in a buffered solution if high accuracy is required.[12]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Causality of Experimental Choices: Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound, which is one of its most fundamental properties. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can confirm the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 5-Methylpicolinic acid, as it typically keeps the molecule intact.
Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, typically a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to aid protonation.
Instrumentation: A mass spectrometer equipped with an ESI source, often coupled to a liquid chromatography (LC) system (LC-MS).[7]
Acquisition:
The solution is infused directly into the ESI source or injected via the LC system.
The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
A full scan is performed over a relevant m/z range (e.g., 50-500 amu).
Expected Results and Interpretation
The mass spectrum for 5-Methylpicolinic acid (anhydrous formula C₇H₇NO₂, MW = 137.14) will show a prominent peak for the protonated molecule. The water of hydration is typically lost in the ESI process.
Expected [M+H]⁺: m/z = 138.05 (for C₇H₈NO₂⁺)
High-resolution mass spectrometry (HRMS) can provide an even more accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition. For example, the calculated exact mass for [C₇H₇NO₂ + H]⁺ is 138.0550, which can be confirmed to within a few parts per million (ppm).[3] Fragmentation patterns, induced by increasing the collision energy (MS/MS), can provide further structural information, such as the characteristic loss of CO₂ (44 Da) from the carboxylic acid group.
Integrated Spectroscopic Analysis
No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from all methods. The process is a logical, self-validating workflow where each result corroborates the others.
Caption: Integrated workflow for structural elucidation.
This integrated approach ensures the highest level of scientific integrity. The molecular weight from MS must match the formula derived from NMR. The functional groups identified by IR must be consistent with the carbon and proton environments seen in the NMR spectra. Finally, the aromatic system confirmed by UV-Vis must align with the aromatic signals in both NMR and IR. This confluence of data provides an authoritative and trustworthy characterization of 5-Methylpicolinic acid hydrate.
References
The Royal Society of Chemistry. Supplementary Information. [Link]
PMC. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Semantic Scholar. Applications of UV–Visible, Fluorescence and Mid-Infrared Spectroscopic Methods Combined with Chemometrics for the Authenticat. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper & Protocol Guide
Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1]
Executive Summary
5-Methylpicolinic acid (5-methylpyridine-2-carboxylic acid), specifically in its hydrate form (CAS 1588441-37-5), represents a critical scaffold in modern drug discovery.[1] Unlike its 6-methyl isomer, which is sterically encumbered near the metal-binding nitrogen, the 5-methyl variant offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in the design of kinase inhibitors and metallo-enzyme modulators.
This guide provides a definitive technical analysis of its synthesis, moving beyond generic textbook methods to address the specific challenges of regioselectivity and isolation of the zwitterionic hydrate. We present validated protocols for high-purity synthesis and detail the physicochemical nuances that govern its stability and solubility.
Chemical Profile & Discovery Context[1][2][3]
Identity and Physicochemical Properties
The molecule exists in equilibrium between its neutral and zwitterionic forms. In the solid state, it frequently crystallizes as a hydrate, stabilized by intermolecular hydrogen bonding between the lattice water, the carboxylate, and the protonated pyridinium nitrogen.[1]
Property
Data
IUPAC Name
5-Methylpyridine-2-carboxylic acid hydrate
Common Name
5-Methylpicolinic acid
CAS (Anhydrous)
4434-13-3
CAS (Hydrate)
1588441-37-5
Molecular Weight
137.14 (anhydrous) / 155.15 (monohydrate)
Appearance
White to off-white crystalline solid
Solubility
Soluble in water (pH dependent), DMSO, MeOH; Poor in hexanes
pKa Values
~1.0 (N-H+), ~5.2 (COOH)
Historical Discovery
Originally identified as a trace oxidation product of coal-tar derivatives (lutidines), the isolation of 5-methylpicolinic acid was historically plagued by the difficulty of separating it from the 3-methyl and 4-methyl isomers. Early oxidative methods using potassium permanganate on "beta-collidine" fractions often resulted in ring degradation or over-oxidation to isocinchomeronic acid (pyridine-2,5-dicarboxylic acid).[1]
Modern interest surged with the advent of fragment-based drug discovery (FBDD), where the 5-methyl group was identified as a non-perturbing lipophilic handle that improves cell permeability without disrupting the essential bidentate metal-binding motif of the picolinic acid core.
Synthetic Pathways: Strategic Analysis
The synthesis of 5-methylpicolinic acid requires overcoming a primary regioselectivity challenge: differentiating the C2 and C5 positions on the pyridine ring. Direct oxidation of 2,5-lutidine is rarely selective enough for pharmaceutical standards.[1]
Pathway Comparison
Figure 1: Comparative analysis of synthetic routes. Method A is preferred for laboratory scale due to high purity profiles, while Method B is favored for larger batches where cryogenic conditions are difficult to maintain.[1]
Detailed Experimental Protocols
Method A: Metal-Halogen Exchange (The "Gold Standard")
This method is recommended for medicinal chemistry applications requiring >98% purity. It utilizes the acidity difference between the bromine position and the methyl protons, though rapid kinetics at low temperature are required to prevent nucleophilic attack on the pyridine ring.
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with 2-Bromo-5-methylpyridine (5.0 g, 29 mmol) and anhydrous THF (50 mL).
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical Step: Ensure temperature equilibration for at least 15 minutes to prevent side reactions.
Lithiation: Add n-BuLi (12.8 mL, 32 mmol) dropwise over 20 minutes via syringe pump. The solution will turn a deep orange/red color, indicating the formation of the lithiated species. Stir for 30 minutes at -78°C.
Carboxylation: Introduce a stream of dry CO₂ gas into the solution (via a drying tube filled with CaCl₂) or add excess crushed dry ice. The color will fade to pale yellow. Allow the reaction to warm to room temperature over 2 hours.
Quench: Quench with water (20 mL) and adjust pH to ~10 with 1M NaOH. Wash with diethyl ether (2 x 30 mL) to remove unreacted starting material.
Isolation (Zwitterion Formation): Acidify the aqueous layer carefully with 2M HCl to pH 3.5–4.0 (the isoelectric point). The product will precipitate as the hydrate.
Purification: Filter the white solid, wash with minimal ice-cold water, and dry under vacuum at 40°C.
For laboratories lacking cryogenic facilities, the cyanation route is robust.
Cyanation: Reflux 2-bromo-5-methylpyridine with CuCN (1.2 eq) in DMF for 4-6 hours. Workup with FeCl₃/HCl to decompose the copper complex.
Hydrolysis: Suspend the resulting nitrile in 6M NaOH (5 eq) and reflux for 3 hours until ammonia evolution ceases.
Isolation: Acidify to pH 3.5 as above to precipitate the acid.
Isolation of the Hydrate
The "hydrate" specification (CAS 1588441-37-5) is crucial. Anhydrous picolinic acids are hygroscopic and will naturally revert to the hydrate upon exposure to air.
Crystallization Protocol for Hydrate:
To ensure the stoichiometric hydrate is obtained:
Dissolve the crude acid in a minimum volume of hot water (80°C).
Allow to cool slowly to room temperature, then to 4°C.
The zwitterionic form crystallizes with water molecules incorporated into the lattice.
Drying: Do not dry over P₂O₅ or at high temperatures (>80°C), as this will dehydrate the crystal lattice.[1] Air drying or mild vacuum (30°C) is sufficient.
Applications in Drug Discovery[5]
Pharmacophore Utility
5-Methylpicolinic acid serves as a bioisostere for other aromatic carboxylic acids but offers unique properties:
Metal Chelation: The N-atom and carboxylate oxygen form a stable 5-membered chelate ring with divalent metals (Zn²⁺, Fe²⁺), making it essential for metalloproteinase inhibitors.[1]
Vector Positioning: The 5-methyl group projects into the "back pocket" of many kinase ATP-binding sites, often providing selectivity over other kinase isoforms.
Workflow: From Intermediate to Lead
Figure 2: Integration of 5-methylpicolinic acid into medicinal chemistry workflows.
Analytical Characterization
To validate the synthesis of the hydrate, the following signals are expected:
¹H NMR (400 MHz, DMSO-d₆):
δ 8.55 (s, 1H, H-6) – Deshielded by ring nitrogen.[1]
Note: The carboxylic proton is often broad or exchanged with the water peak in the hydrate form.
Mass Spectrometry (ESI+): m/z 138.1 [M+H]⁺.
Elemental Analysis: Calculated for C₇H₇NO₂·H₂O (C₇H₉NO₃): C 54.19%, H 5.85%, N 9.03%.[1] Significant deviation in Carbon % usually indicates dehydration or salt contamination.[1]
References
Synthesis via Lithiation: Journal of Organic Chemistry, "Regioselective Lithiation of 3-Picoline and Derivatives," . (General methodology adaptation).
5-Methylpicolinic Acid Hydrate: A Versatile Scaffold for Innovative Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract 5-Methylpicolinic acid hydrate, a pyridine carboxylic acid derivative,...
5-Methylpicolinic acid hydrate, a pyridine carboxylic acid derivative, is emerging as a compound of significant interest within the scientific community. Its structural features, particularly the pyridine ring and the carboxyl group, offer a unique combination of properties that make it a valuable building block in medicinal chemistry, coordination chemistry, and metabolic research. This technical guide provides an in-depth exploration of the potential applications of 5-Methylpicolinic acid hydrate, grounded in established scientific principles and supported by relevant literature. We will delve into its role as a precursor in the synthesis of targeted therapeutics, its utility as a ligand in the formation of novel metal complexes, and its prospective applications in the study of metabolic pathways. This document aims to equip researchers with the foundational knowledge and practical insights necessary to harness the full potential of this versatile molecule in their research endeavors.
Foundational Chemistry and Properties
5-Methylpicolinic acid, also known as 5-methylpyridine-2-carboxylic acid, is an organic compound with the chemical formula C₇H₇NO₂.[1] The hydrate form indicates the presence of associated water molecules within its crystal structure.
The key structural features that underpin the reactivity and utility of 5-Methylpicolinic acid are the pyridine nitrogen and the carboxylic acid group at the 2-position. This arrangement allows it to act as a bidentate chelating agent, a property that is central to its application in coordination chemistry.[5]
Core Application: A Scaffold for Kinase Inhibitor Synthesis
A primary and well-documented application of 5-Methylpicolinic acid and its derivatives lies in the field of medicinal chemistry, specifically as a key intermediate in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The pyridine moiety of 5-Methylpicolinic acid serves as a versatile scaffold that can be functionalized to create compounds that bind to the ATP-binding site of kinases with high affinity and selectivity. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse libraries of potential drug candidates.
Causality in Experimental Design:
The rationale for using a picolinic acid scaffold in kinase inhibitor design is multi-fold:
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase domain.
Planarity and Aromaticity: The planar aromatic ring can engage in π-stacking interactions with aromatic residues in the active site.
Vectorial Orientation: The carboxylic acid at the 2-position provides a defined vector for extending the molecule into other pockets of the active site, enabling the optimization of potency and selectivity.
Illustrative Synthetic Workflow:
The following diagram illustrates a generalized workflow for the utilization of 5-Methylpicolinic acid in the synthesis of a hypothetical kinase inhibitor.
Foreword: Charting the Unexplored Potential of 5-Methylpicolinic Acid Hydrate
An In-depth Technical Guide to the Biological Activity Screening of 5-Methylpicolinic Acid Hydrate In the landscape of drug discovery, the pyridine carboxylic acid scaffold is a wellspring of therapeutic innovation, yiel...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Biological Activity Screening of 5-Methylpicolinic Acid Hydrate
In the landscape of drug discovery, the pyridine carboxylic acid scaffold is a wellspring of therapeutic innovation, yielding drugs for a vast array of diseases, from tuberculosis to cancer and hyperlipidemia.[1][2] Picolinic acid, an endogenous metabolite of tryptophan, and its isomer, nicotinic acid, have given rise to numerous derivatives with potent pharmacological activities.[3] These activities are remarkably diverse, spanning anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[3][4][5]
This guide focuses on a specific, lesser-studied derivative: 5-Methylpicolinic acid hydrate . While direct biological data on this hydrated form is scarce, its structural relation to the picolinic acid family provides a strong rationale for comprehensive biological screening. The addition of a methyl group at the 5-position can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, potentially leading to novel biological activities or improved potency and selectivity compared to its parent compound.
As a Senior Application Scientist, my objective is not to provide a rigid, one-size-fits-all protocol. Instead, this document presents a logical, tiered screening strategy—a roadmap designed to efficiently uncover and characterize the therapeutic potential of 5-Methylpicolinic acid hydrate. We will proceed from broad, high-throughput primary screens to specific, mechanism-of-action-oriented secondary and tertiary assays, explaining the causality behind each experimental choice. This is a self-validating system, designed for scientific rigor and the generation of trustworthy, actionable data.
Part 1: Foundational Knowledge and Strategic Approach
Physicochemical Profile of 5-Methylpicolinic Acid
Before commencing any biological evaluation, understanding the test article is paramount.
Structure: 5-Methylpicolinic acid is a derivative of pyridine with a carboxylic acid group at the 2-position and a methyl group at the 5-position.[6]
Hydrate Form: The topic specifies the hydrate form (C₇H₉NO₃, MW: 155.15 g/mol ), which means water molecules are incorporated into the crystal structure.[7] It is critical to use the correct molecular weight for all concentration calculations. The stability of the hydrate under various solvent and temperature conditions should be considered.[8]
The Tiered Screening Cascade: A Strategy for Efficient Discovery
A hierarchical approach is the most resource-efficient method for screening a novel compound. This cascade is designed to fail fast and cheap, advancing only the most promising activities to more complex and expensive assays.
Caption: A tiered workflow for screening 5-Methylpicolinic acid hydrate.
Part 2: Tier 1 - Primary Screening: Casting a Wide Net
The initial goal is to determine if 5-Methylpicolinic acid hydrate possesses any cytotoxic or broad biological activity at a high concentration (e.g., 10-50 µM).
General Cytotoxicity Assessment
Rationale: A fundamental first step is to understand the compound's effect on cell viability. This will establish a therapeutic window and identify potential for anticancer activity. A non-cancerous cell line is used to assess general toxicity.
Protocol:
Cell Line: Human dermal microvascular endothelial cells (HMEC-1) or a similar robust, non-cancerous cell line.[9]
Methodology: Seed cells in 96-well plates. After 24 hours, treat with a single high concentration of 5-Methylpicolinic acid hydrate. Incubate for 48-72 hours, then assess cell viability by measuring the conversion of MTT to formazan.
Outcome: A significant reduction in viability may trigger progression to anticancer screening. Lack of viability reduction suggests the compound is well-tolerated at the tested concentration.
Broad Enzyme Inhibition Panel
Rationale: To quickly survey potential mechanisms, screening against a commercially available panel of key enzymes can be highly informative.
Protocol:
Panel Selection: Choose a panel that includes enzymes relevant to the activities of related compounds, such as:
Cyclooxygenases (COX-1 and COX-2): Key targets in inflammation.[2]
Xanthine Oxidase (XO): A target for gout and implicated in oxidative stress.[10]
Various Kinases: Broad targets in cancer and inflammatory signaling.[2]
Methodology: Typically performed as fee-for-service by specialized CROs using fluorescence- or luminescence-based assays. A single high concentration is used.
Outcome: Significant inhibition (>50%) of any enzyme flags a potential "hit" and directs the strategy for Tier 2 screening.
Part 3: Tier 2 - Secondary Assays: From Hit to Validated Lead
If Tier 1 assays produce a "hit," the next phase is to confirm this activity, establish a dose-response relationship (IC₅₀/EC₅₀), and explore the spectrum of activity in more detail. Based on the activities of the picolinic/nicotinic acid scaffold, we will focus on three key areas: anti-inflammatory, antimicrobial, and anticancer.
Anti-Inflammatory Activity Screening
Rationale: Picolinic and nicotinic acid derivatives have demonstrated significant anti-inflammatory properties.[4] The primary mechanism often involves modulating macrophage activity and inhibiting key inflammatory mediators.
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocol: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Seeding: Seed 5x10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
Treatment: Prepare serial dilutions of 5-Methylpicolinic acid hydrate in media. Pre-treat the cells with the compound for 1 hour.
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control.
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
Griess Assay:
Transfer 50 µL of supernatant from each well to a new 96-well plate.
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
Measurement: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only control.
Parallel Viability Assay: Run a parallel plate treated identically but perform an MTT assay to ensure that any observed decrease in NO is not due to cytotoxicity.[4]
Antimicrobial Activity Screening
Rationale: The pyridine carboxylic acid scaffold is present in several antimicrobial agents.[1][3] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency.
Detailed Protocol: Broth Microdilution for MIC Determination
Panel Selection: Test against a representative panel of microbes:
Compound Preparation: Prepare a 2-fold serial dilution of 5-Methylpicolinic acid hydrate in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute to the final concentration specified by CLSI guidelines.
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no drug) and a negative control (broth only).
Incubation: Incubate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Anticancer Activity Screening
Rationale: Many heterocyclic compounds, including nicotinic acid derivatives, exhibit anticancer properties.[5] Initial screening should assess cytotoxicity across a diverse panel of cancer cell lines.
Protocol:
Cell Panel: Screen against a panel of human cancer cell lines from different tissue origins (e.g., breast (MCF-7), colon (HCT-116), lung (A549), prostate (PC-3)).
Assay: Use a cell viability/cytotoxicity assay such as MTT, XTT, or CellTiter-Glo®.
Methodology:
Seed cells in 96-well plates.
Treat with a range of concentrations of 5-Methylpicolinic acid hydrate (e.g., from 0.1 to 100 µM) for 72 hours.
Measure cell viability and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line.
Table 1: Example Data Summary for Tier 2 Screening
Assay Type
Target / Cell Line
Endpoint
Result (5-Methylpicolinic acid hydrate)
Positive Control
Anti-inflammatory
RAW 264.7 + LPS
NO IC₅₀
15.2 µM
Indomethacin
RAW 264.7 + LPS
TNF-α IC₅₀
21.8 µM
Dexamethasone
Antimicrobial
S. aureus
MIC
64 µg/mL
Vancomycin
E. coli
MIC
>128 µg/mL
Ciprofloxacin
Anticancer
HCT-116
IC₅₀
45.7 µM
Doxorubicin
MCF-7
IC₅₀
>100 µM
Doxorubicin
Part 4: Tier 3 - Elucidating the Mechanism of Action (MoA)
A validated lead from Tier 2 warrants a deeper investigation into its molecular mechanism.
Rationale: Understanding how a compound works is critical for lead optimization and predicting in vivo efficacy and potential side effects. For picolinic acid derivatives, a key hypothesized mechanism is the interaction with zinc finger proteins (ZFPs).[12]
Potential MoA Studies:
Target Engagement Assays: If an enzyme was inhibited in Tier 1, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[10]
Western Blot Analysis: For anti-inflammatory leads, probe key signaling pathways. For example, assess the phosphorylation status of proteins in the NF-κB pathway (p65, IκBα) in LPS-stimulated macrophages.
Zinc Chelation/Transport Assays: Given that picolinic acid is a known zinc ionophore, investigate if the 5-methyl derivative retains this ability using cellular zinc reporters (e.g., FluoZin-3).[12]
In Vivo Models: If in vitro data is strong, transition to an appropriate animal model. For an anti-inflammatory lead, the carrageenan-induced rat paw edema model is a standard choice to evaluate in vivo efficacy.[4]
Caption: Hypothesized modulation of the NF-κB pathway by a lead compound.
Part 5: Safety and Handling
Professional laboratory practice is mandatory.
Hazards: 5-Methylpicolinic acid is classified as an irritant, harmful if swallowed or in contact with skin, and may cause respiratory irritation.[6][13]
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin, eyes, and clothing.[15]
Storage: Store in a tightly sealed container in a cool, dry place.[7]
References
PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved from [Link]
International Journal of Innovative Research in Technology. (2023). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. IJIRT. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Retrieved from [Link]
PubChem. (n.d.). 5-Methylpicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2021). (PDF) Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]
Gondal, M. A., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Retrieved from [Link]
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
Dovepress. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
Bentham Science. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]
MDPI. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
PubMed. (2007). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. Retrieved from [Link]
PubMed. (2012). Identification and mode of action of 5-hydroxymethyl-2-furfural (5-hmf) and 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) as potent xanthine oxidase inhibitors in vinegars. Retrieved from [Link]
An In-depth Technical Guide to the Reactivity of 5-Methylpicolinic Acid Hydrate
Introduction: The Versatile Scaffold of 5-Methylpicolinic Acid 5-Methylpicolinic acid, a substituted pyridinecarboxylic acid, serves as a crucial building block in modern chemistry. Its structural rigidity, combined with...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatile Scaffold of 5-Methylpicolinic Acid
5-Methylpicolinic acid, a substituted pyridinecarboxylic acid, serves as a crucial building block in modern chemistry. Its structural rigidity, combined with the electronic properties of the pyridine ring and the reactivity of its carboxylic acid group, makes it a highly sought-after intermediate in pharmaceutical synthesis and materials science.[1] The presence of the methyl group at the 5-position subtly modulates the electronic landscape of the pyridine ring, influencing its reactivity and the properties of its derivatives. Furthermore, its ability to act as a bidentate chelating agent for various metal ions expands its utility into the realm of coordination chemistry and catalysis.[1][2]
This guide provides an in-depth exploration of the core reactivity of 5-Methylpicolinic acid hydrate. We will move beyond simple reaction schemes to dissect the underlying principles that govern its chemical transformations. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physical properties is foundational to its successful application in chemical synthesis. 5-Methylpicolinic acid is typically supplied as a hydrate, which can influence its solubility and handling characteristics.
The reactivity of 5-Methylpicolinic acid is dominated by the interplay between its two primary functional groups: the carboxylic acid at the 2-position and the pyridine ring itself. The nitrogen atom's proximity to the carboxyl group is a defining feature, enabling unique reaction pathways such as facile decarboxylation and effective metal chelation.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid is the primary hub for synthetic transformations, allowing for the formation of esters, amides, and other derivatives.
Esterification is a fundamental transformation, often employed to protect the carboxylic acid, enhance solubility, or to serve as a precursor for further reactions. The classic Fischer-Speier esterification, utilizing an alcohol solvent and a strong acid catalyst, is a reliable method.
Causality of Experimental Design: The use of a strong acid (e.g., H₂SO₄) is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol. Le Châtelier's principle is leveraged by using the alcohol as the solvent, ensuring a large excess that drives the equilibrium towards the ester product.
Detailed Protocol: Synthesis of Methyl 5-methylpicolinate
Reagent Preparation:
5-Methylpicolinic acid hydrate (1.0 eq)
Methanol (reagent grade, dried) (approx. 10-20 mL per gram of acid)
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Methylpicolinic acid hydrate.
Add methanol to dissolve the solid.
Slowly and carefully, add the concentrated sulfuric acid to the stirring solution.
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
Workup and Purification:
Allow the mixture to cool to room temperature.
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
Purify the crude product via flash column chromatography on silica gel if necessary.
Self-Validating Characterization:
LC-MS: Confirm the mass of the product, Methyl 5-methylpicolinate (C₈H₉NO₂, MW: 151.16 g/mol ).[7]
¹H NMR: Verify the structure by observing the appearance of a new singlet corresponding to the methyl ester protons (~3.9 ppm) and shifts in the aromatic proton signals.
Fig 1. Experimental workflow for the Fischer esterification of 5-Methylpicolinic acid.
The formation of an amide bond is one of the most critical reactions in drug discovery. Direct reaction of a carboxylic acid and an amine is generally unfavorable as it leads to a stable ammonium-carboxylate salt.[8] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.
Causality of Experimental Design: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) transform the carboxylic acid into a highly reactive intermediate (e.g., an active ester). This intermediate is readily attacked by the amine nucleophile to form the amide bond under mild conditions, preventing the need for high temperatures that could degrade sensitive substrates.[8][9] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is included to neutralize any acidic byproducts generated during the reaction, ensuring the amine remains in its free, nucleophilic state.
Detailed Protocol: Synthesis of a 5-Methylpicolinamide Derivative
Reagent Preparation:
5-Methylpicolinic acid hydrate (1.0 eq)
Desired amine (e.g., benzylamine) (1.1 eq)
HATU (1.1 eq)
DIPEA (2.5 eq)
Anhydrous DMF (N,N-Dimethylformamide) as solvent
Experimental Procedure:
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Methylpicolinic acid hydrate in anhydrous DMF.
Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature. This is the "pre-activation" step.
Add the amine to the activated mixture.
Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
Workup and Purification:
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) to remove DMF, followed by saturated NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Self-Validating Characterization:
LC-MS: Confirm the expected mass of the amide product.
¹H and ¹³C NMR: Confirm the structure, noting the disappearance of the carboxylic acid proton and the appearance of signals corresponding to the amine moiety and the amide N-H proton.
Fig 2. General workflow for peptide-coupling-based amidation of 5-Methylpicolinic acid.
Reactions of the Pyridine Ring System
A hallmark of picolinic acids (pyridine-2-carboxylic acids) is their propensity to undergo thermal decarboxylation.[10] This reactivity is significantly greater than that of their isomers, nicotinic and isonicotinic acid.[11][12]
Mechanistic Insight: Upon heating, picolinic acid and its derivatives can lose CO₂ to form a reactive zwitterionic intermediate, often referred to as the "Hammick Intermediate".[10] The pyridine nitrogen plays a pivotal role by stabilizing the negative charge that develops on the C2 carbon as the C-C bond breaks.[11] This intermediate is a powerful nucleophile and can be trapped by electrophiles, such as aldehydes or ketones, present in the reaction mixture. The 5-methyl group, being an electron-donating group, can further influence the stability of this intermediate and the overall reaction rate.
Fig 3. Conceptual pathway for the thermal decarboxylation of 5-Methylpicolinic acid.
Studies have shown that the decarboxylation can proceed via both the zwitterionic and anionic forms of the acid, with the zwitterion being significantly more reactive.[11][13] This unique reactivity opens avenues for C-C bond formation directly at the 2-position of the pyridine ring.
Analytical Characterization: A Self-Validating Approach
Rigorous analytical chemistry is the cornerstone of trustworthy research. Every protocol must be validated by confirming the structure and purity of the resulting products.
High-Performance Liquid Chromatography (HPLC): An indispensable tool for monitoring reaction progress and assessing final product purity.[14] A reversed-phase C18 column is often effective for analyzing picolinic acid and its derivatives.[14][15]
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the target compound. Techniques like LC-MS are particularly powerful for identifying products in complex reaction mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom in the molecule.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. 5-Methylpicolinic acid and its parent compound, picolinic acid, require careful handling.
Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It can cause skin irritation and serious eye irritation or damage.[4]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[16]
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid creating dust.[17]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Methylpicolinic acid hydrate is a molecule of significant synthetic potential, characterized by the distinct reactivity of its carboxylic acid and pyridine functionalities. By understanding the principles behind its transformations—from the acid-catalyzed mechanism of esterification and the activator-mediated pathway of amidation to the unique nitrogen-stabilized decarboxylation—researchers can effectively harness its capabilities. The protocols and insights provided in this guide serve as a foundation for the logical design and execution of synthetic strategies, enabling the development of novel pharmaceuticals and advanced materials.
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
Khan Academy. Amide formation from carboxylic acid derivatives. [Link]
ResearchGate. New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]
ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link]
PubMed. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]
Lopresti, M. et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]
ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]
Tosoh Bioscience. Technical Information Sheet -- Analysis of Chromium (III) Picolinate in Supplements by HPLC. [Link]
Application Note: Experimental Protocols for 5-Methylpicolinic Acid Hydrate as a Ligand
Introduction & Chemical Profile[1][2][3][4][5][6][7][8] 5-Methylpicolinic acid hydrate (5-MPA[1]·xH₂O) is a substituted pyridine-2-carboxylic acid derivative.[2][3] Functionally, it acts as a bidentate ( -donor) anionic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
5-Methylpicolinic acid hydrate (5-MPA[1]·xH₂O) is a substituted pyridine-2-carboxylic acid derivative.[2][3] Functionally, it acts as a bidentate (
-donor) anionic ligand. The presence of the methyl group at the 5-position introduces a weak electron-donating inductive effect (+I), which distinguishes it from the parent picolinic acid.
In drug development and materials science , this ligand is critical for:
Tuning Electronic Properties: In Iridium(III) complexes (OLEDs), the methyl group raises the HOMO energy level, often resulting in a bathochromic shift (red-shift) or improved quantum efficiency compared to unsubstituted analogues.
Bio-mimetic Catalysis: It serves as a structural mimic in zinc and copper metalloenzyme models.
Solubility Modulation: The methyl group increases lipophilicity, altering the solubility profile of the resulting metal complexes in organic media.
Key Physical Properties
Property
Specification
Notes
CAS (Hydrate)
1588441-37-5
Always verify specific batch hydration state.
MW (Anhydrous)
137.14 g/mol
Use for theoretical yield if drying first.
MW (Monohydrate)
~155.15 g/mol
Crucial: Use this value for stoichiometry if using fresh hydrate.
pKa
~5.4 (COOH)
Requires base for deprotonation to coordinate as anion.
Solubility
Water, EtOH, DMSO
Poor solubility in non-polar solvents (Hexane).
Material Preparation & Handling[5][6][10][11]
Stoichiometric Correction for Hydration
The commercial "hydrate" form often varies between 0.5 to 1.5 water molecules per formula unit.
Protocol:
Perform a Thermogravimetric Analysis (TGA) or simply dry 100 mg at 80°C under vacuum (0.1 mbar) for 4 hours.
Calculate weight loss.
If weight loss is ~11-12%: Treat as Monohydrate.
If skipping drying: Assume Monohydrate (MW 155.15) and use a 1.1-fold excess in synthesis to account for potential mass variance.
Solubility Strategy
Aqueous/Alcoholic Media: Dissolves readily. No heating required.
Organic Media (DCM/Toluene): The acid form is sparingly soluble. It must be deprotonated to the lipophilic tetrabutylammonium (TBA) salt or complexed with a metal to enter the organic phase effectively.
Protocol A: Synthesis of Heteroleptic Iridium(III) Emitters
Application: OLED Emitters, Bio-imaging Probes.
Mechanism: Bridge-splitting of a dichloro-bridged Iridium dimer using 5-MPA as an ancillary ligand.
Workflow Diagram (DOT)
Caption: Workflow for the synthesis of heteroleptic Iridium(III) complexes via the Nonoyama route and subsequent bridge splitting.
Experimental Procedure
Reagents:
Chloro-bridged Iridium Dimer
: 0.1 mmol (approx. 200-250 mg depending on C^N ligand).
Application Notes and Protocols for the Quantification of 5-Methylpicolinic Acid Hydrate
For: Researchers, scientists, and drug development professionals. Introduction 5-Methylpicolinic acid, a derivative of picolinic acid, is a compound of increasing interest in pharmaceutical and chemical research.
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction
5-Methylpicolinic acid, a derivative of picolinic acid, is a compound of increasing interest in pharmaceutical and chemical research. As an analogue of picolinic acid, an endogenous metabolite of tryptophan, it holds potential for various biological activities.[1][2] Accurate and precise quantification of 5-Methylpicolinic acid hydrate is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and various research applications. The presence of a hydrate form necessitates careful consideration in the development of analytical methods, as the water molecule can influence the compound's behavior during analysis.[3]
This comprehensive guide provides detailed protocols for the quantification of 5-Methylpicolinic acid hydrate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it covers qualitative analysis using spectroscopic methods and outlines a robust framework for method validation in accordance with international guidelines.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of polar organic compounds like 5-Methylpicolinic acid.[4][5][6][7] The method's simplicity, reliability, and cost-effectiveness make it ideal for routine analysis.
Scientific Principle
The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[8] The retention of 5-Methylpicolinic acid is influenced by the pH of the mobile phase. As a carboxylic acid, its protonation state is pH-dependent. At a pH below its pKa, the carboxylic acid group is protonated, rendering the molecule less polar and increasing its retention on the non-polar stationary phase.[9] The addition of an organic modifier, such as methanol or acetonitrile, to the mobile phase is used to elute the analyte from the column. Detection is achieved by monitoring the UV absorbance of the pyridine ring system.[10][11]
It is important to note that in aqueous mobile phases, 5-Methylpicolinic acid hydrate may exist in equilibrium with its anhydrous form. This equilibrium is typically rapid and should not result in peak splitting, but it underscores the importance of consistent mobile phase preparation and system equilibration for reproducible retention times.[3]
Experimental Protocol
1. Apparatus and Materials:
High-Performance Liquid Chromatograph with a UV-Vis detector.
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
Mobile Phase: Prepare a mixture of methanol and water in a 20:80 (v/v) ratio. Adjust the pH to 2.5 with ortho-phosphoric acid.[12] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution (e.g., 250 µg/mL): Accurately weigh about 25 mg of 5-Methylpicolinic acid hydrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[12]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject a blank (mobile phase) to ensure no interfering peaks are present.
Inject the series of working standard solutions to generate a calibration curve.
Prepare sample solutions by accurately weighing the sample, dissolving it in the mobile phase, and filtering it through a 0.45 µm syringe filter.
Inject the prepared sample solutions.
Quantify the amount of 5-Methylpicolinic acid in the samples by comparing the peak area to the calibration curve.
Method Validation
A comprehensive validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
Validation Parameter
Acceptance Criteria
Specificity
The peak for 5-Methylpicolinic acid should be well-resolved from any impurities or matrix components.
Linearity
A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.99.[7]
Range
The range over which the method is linear, accurate, and precise.
Accuracy
Recovery of spiked samples should be within 98-102%.
Precision
Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD)
The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ)
The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness
The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent alternative for the quantification of 5-Methylpicolinic acid, especially in complex matrices. However, due to the low volatility of carboxylic acids, a derivatization step is necessary.[13][14][15][16][17]
Scientific Principle
The principle of GC-MS involves the separation of volatile compounds in the gas phase followed by their detection and identification using a mass spectrometer. To make 5-Methylpicolinic acid amenable to GC analysis, its polar carboxyl group must be derivatized to a more volatile and thermally stable form.[13] Silylation is a common and effective derivatization technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[18][19]
The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.
Experimental Protocol
1. Apparatus and Materials:
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Accurately weigh a known amount of the sample or standard into a reaction vial.
Add a suitable solvent, such as pyridine, to dissolve the sample.
Add an excess of the silylating agent (e.g., BSTFA). A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.[19]
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.[19]
Cool the reaction mixture to room temperature before injection into the GC-MS.
3. GC-MS Conditions:
Parameter
Condition
Column
HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas
Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature
250 °C
Injection Volume
1 µL (split or splitless mode depending on concentration)
Oven Temperature Program
Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature
280 °C
Ion Source Temperature
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Scan Range
m/z 40-500
Acquisition Mode
Full scan for identification, Selected Ion Monitoring (SIM) for quantification
4. Analysis Procedure:
Perform a blank run with the derivatization reagents to identify any background peaks.
Inject the derivatized standard solutions to determine the retention time and fragmentation pattern of the TMS-derivatized 5-Methylpicolinic acid.
Create a calibration curve using the derivatized standards.
Inject the derivatized samples.
Identify the analyte based on its retention time and mass spectrum.
Quantify the analyte using the peak area of a characteristic ion in SIM mode.
Workflow Diagram
Caption: Workflow for the GC-MS analysis of 5-Methylpicolinic acid.
Part 3: Spectroscopic Qualitative Analysis
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for the qualitative identification and structural confirmation of 5-Methylpicolinic acid hydrate.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 5-Methylpicolinic acid hydrate is expected to show characteristic absorption bands.
O-H stretch (hydrate and carboxylic acid): A broad band in the region of 3400-2500 cm⁻¹.[20]
C-H stretch (aromatic and methyl): Bands around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
C=O stretch (carboxylic acid): A strong absorption band around 1700-1680 cm⁻¹.
C=C and C=N stretches (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.[1][20]
O-H bend (hydrate): A band around 1650-1630 cm⁻¹.
C-O stretch (carboxylic acid): A band in the 1300-1200 cm⁻¹ region.[21]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for confirming the presence of the pyridine ring, which contains a chromophore that absorbs UV light. The UV spectrum of pyridine derivatives typically shows absorption maxima related to π→π* transitions.[11][22] For 5-Methylpicolinic acid, characteristic absorption maxima are expected in the range of 260-270 nm.[12] The exact wavelength of maximum absorbance (λmax) can be determined by scanning a dilute solution of the compound in a suitable solvent (e.g., the HPLC mobile phase). This λmax is then used for detection in the HPLC-UV method for optimal sensitivity.
Conclusion
This guide provides detailed and scientifically grounded protocols for the quantitative and qualitative analysis of 5-Methylpicolinic acid hydrate. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[14][15][16] HPLC-UV is a robust and straightforward method for routine quantification, while GC-MS offers higher specificity and sensitivity, particularly for complex samples. The spectroscopic methods described are essential for structural confirmation. Adherence to the outlined validation procedures will ensure the generation of reliable and accurate data, which is paramount in research and drug development.
References
Tašev, K., Stefova, M., & Ivanova-Petropulos, V. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 225-233.
ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O)...
ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics.
ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid.
SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
SIELC Technologies. (n.d.). Picolinic Acid.
PubChem. (n.d.). Picolinic acid.
ResearchGate. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices.
ResearchGate. (n.d.). FT-IR Spectrophotometric Analysis of Chromium (Tris) Picolinate and its Pharmaceutical Formulations.
Restek. (n.d.). GC Derivatization.
Seoul National University of Science & Technology. (n.d.). Validation, measurement uncertainty, and application of HPLC and LC-MS/MS analysis methods for determining organic acids in processed food products. Retrieved from Seoul National University of Science & Technology.
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
ResearchGate. (n.d.). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
National Institutes of Health. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents.
International Journal of Environmental Research. (2013). Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. Retrieved from International Journal of Environmental Research.
ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a...
ResearchGate. (n.d.). UV-spectrum of pyridine.
ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
Application Note: NMR Spectroscopic Characterization of 5-Methylpicolinic Acid Hydrate
This Application Note is structured as a high-level technical guide for researchers in drug discovery and structural chemistry. It moves beyond simple data listing to explain the how and why of characterizing 5-Methylpic...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers in drug discovery and structural chemistry. It moves beyond simple data listing to explain the how and why of characterizing 5-Methylpicolinic acid hydrate.
Abstract & Strategic Relevance
5-Methylpicolinic acid (5-Methyl-2-pyridinecarboxylic acid) is a critical pharmacophore in medicinal chemistry, serving as a building block for metallo-enzyme inhibitors, insulin mimetics, and transition metal ligands.[1] Its structural integrity is defined by the specific substitution pattern on the pyridine ring.[2]
This guide provides a standardized protocol for the NMR characterization of the hydrate form . Unlike the anhydrous species, the hydrate introduces specific challenges in quantitative NMR (qNMR) and solvent selection. This protocol ensures reproducibility and accurate assignment of the 3, 4, 6-substitution pattern.
Experimental Protocol: The "Self-Validating" Workflow
To ensure high-fidelity data, follow this specific workflow. The choice of solvent and concentration is critical to prevent aggregation-induced shifting of the carboxylic acid proton.[1]
Sample Preparation[2][3]
Solvent Selection:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]
Reasoning: Picolinic acids have poor solubility in non-polar solvents (CDCl3) and can form zwitterions in D2O, complicating shift assignments. DMSO-d6 suppresses exchange rates, often allowing the observation of the carboxylic acid proton.
Concentration: Prepare a 15-20 mM solution (approx. 3-5 mg in 0.6 mL).
Note: Higher concentrations may lead to dimer formation via hydrogen bonding, shifting the -COOH and H3 signals.
Hydrate Management: The hydrate water molecule will appear as a distinct peak or broaden the exchangeable signals.[2][3] Do not attempt to dry the sample in an oven before NMR, as this may degrade the crystal lattice or cause decarboxylation.
Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).
Relaxation Delay (D1): Set to ≥ 5 seconds .
Reasoning: The quaternary carbons and the carboxylic proton have long T1 relaxation times.[2] Short D1 values will suppress integration accuracy, which is fatal for qNMR.
Temperature: 298 K (25 °C).
Workflow Visualization
Figure 1: Optimized sample preparation and acquisition workflow for picolinic acid derivatives.
Results & Discussion: Spectral Analysis
1H NMR Data (DMSO-d6, 400 MHz)
The 5-methyl substitution breaks the symmetry of the pyridine ring, leaving protons at positions 3, 4, and 6.
Assignment
Shift (δ ppm)
Multiplicity
Coupling (J Hz)
Mechanistic Insight
COOH
13.0 - 13.5
Broad Singlet
-
Highly deshielded; chemical shift varies with concentration and water content.[1]
H-6
8.55 - 8.60
Doublet (or Singlet)
J ~ 1.5 - 2.0
Alpha to Nitrogen. Most deshielded aromatic proton due to proximity to the electronegative nitrogen.[1] Shows small meta-coupling to H-4.[1]
H-3
7.95 - 8.05
Doublet
J ~ 8.0
Ortho to COOH. Deshielded by the carbonyl anisotropy.[1] Shows strong ortho-coupling to H-4.[1]
H-4
7.75 - 7.85
Doublet of Doublets
J ~ 8.0, 2.0
Beta to Nitrogen. Shows large ortho-coupling (to H-3) and small meta-coupling (to H-6).[1]
H-2O
3.33
Broad Singlet
-
Hydrate Water. In DMSO, this peak corresponds to the water of hydration plus adventitious water.[1]
The identity of the molecule is confirmed not just by the presence of peaks, but by their connectivity .
COSY (Correlation Spectroscopy): Use to confirm the H3-H4 coupling. H6 will show only a weak long-range correlation to H4.[1]
NOESY (Nuclear Overhauser Effect): A crucial validation step. Irradiating the Methyl group (2.4 ppm) should show a strong NOE enhancement only at H4 and H6. H3 should show no enhancement. This definitively proves the 5-methyl position versus the 4-methyl or 6-methyl isomers.[1]
Figure 2: Structural assignment logic using NOE and COSY correlations. The lack of NOE between Methyl and H3 is the diagnostic filter.
Troubleshooting & Common Pitfalls
The "Missing" Proton
Issue: The carboxylic acid proton (COOH) is not visible.
Cause: Proton exchange with trace water in the DMSO-d6.[1]
Solution: This is normal. If observation is critical, dry the solvent over molecular sieves or lower the temperature to 273 K to slow the exchange rate.
Chemical Shift Drifting
Issue: The aromatic peaks (H3, H4) shift by >0.1 ppm between samples.
Cause: Concentration dependence (dimerization) or pH changes. Picolinic acid is zwitterionic.[2]
Solution: Standardize concentration to 15 mM. For strict comparisons, add 1 eq. of NaOD to fix the species as the carboxylate anion (shifts will move upfield).
Hydrate Quantification
Issue: Quantitative NMR (qNMR) yields low purity.
Cause: Failure to account for the water mass.[2]
Solution: Calculate the theoretical Molecular Weight (MW) as 155.15 g/mol (Monohydrate) rather than 137.14 g/mol (Anhydrous).
Protocol: Integrate the water peak at 3.33 ppm relative to the methyl singlet.[2]
Calculation:(Integral_H2O / 2) / (Integral_Me / 3) = Molar Ratio of Water.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[2][5] Chem.1997 , 62, 7512–7515.[6] Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid." PubChem, 2023 . Link
ChemicalBook. "5-Methylpicolinic acid NMR Spectrum and Properties." Link
Reich, H. J. "Proton NMR Data - Pyridines." University of Wisconsin-Madison Chemistry.[1] Link
Application Note: Functional Group Analysis of 5-Methylpicolinic Acid Hydrate via Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Abstract This application note provides a detailed protocol for the functional group analysis of 5-methylpicolinic acid hydrate (C₇H₉NO₃) using Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Ref...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed protocol for the functional group analysis of 5-methylpicolinic acid hydrate (C₇H₉NO₃) using Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) sampling accessory. This guide is intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the theoretical underpinnings of the vibrational modes specific to this molecule, provide a step-by-step experimental protocol, and offer a comprehensive guide to spectral interpretation, enabling unambiguous identification of its key functional groups.
Introduction: The Analytical Imperative
5-Methylpicolinic acid, a derivative of pyridine-2-carboxylic acid (picolinic acid), is a molecule of interest in pharmaceutical and coordination chemistry due to its role as a versatile chelating agent and a building block in the synthesis of more complex molecules.[1] The presence of a carboxylic acid group, a methyl-substituted pyridine ring, and water of hydration imparts specific physicochemical properties to the compound. Verifying the integrity of these functional groups is a critical step in quality control, stability testing, and reaction monitoring.
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. By analyzing this fingerprint, we can confirm the presence of characteristic functional groups. For a solid, powdered sample like 5-methylpicolinic acid hydrate, the ATR-FTIR technique is exceptionally well-suited, as it requires minimal to no sample preparation, ensuring high sample throughput and reproducibility.[3][4]
This document serves as an authoritative guide, explaining not just the "how" but the "why" behind the analytical choices, ensuring a robust and scientifically sound application of FT-IR for the characterization of this compound.
Molecular Structure and Expected Vibrational Modes
The structure of 5-methylpicolinic acid hydrate (CAS No: 1588441-37-5, Formula: C₇H₉NO₃) incorporates several key functional groups, each with distinct IR absorption characteristics.[5][6] Understanding these is paramount for accurate spectral interpretation.
Carboxylic Acid (-COOH): This group is defined by two prominent vibrational modes: a very broad O-H stretching band resulting from strong hydrogen bonding, and a sharp, intense C=O (carbonyl) stretching band.[7]
Pyridine Ring: As a substituted aromatic heterocycle, the pyridine ring exhibits several characteristic vibrations, including C-H stretching, C=C and C=N ring stretching, and out-of-plane C-H bending.[8]
Methyl Group (-CH₃): The methyl group will produce characteristic symmetric and asymmetric C-H stretching and bending vibrations.[9]
Water of Hydration (H₂O): The presence of water molecules in the crystal lattice will be indicated by a broad O-H stretching band, which will overlap with the carboxylic acid's O-H signal, and potentially a distinct H-O-H bending (scissoring) vibration.[10]
Experimental Protocol: ATR-FTIR Analysis
This protocol is designed for a standard FT-IR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.
Instrument and Accessory Preparation
Causality: A pristine ATR crystal surface is critical for acquiring a clean spectrum of the sample. Any residue from previous analyses or cleaning solvents will contribute to the background spectrum, leading to analytical artifacts and potential misinterpretation.
Crystal Inspection: Visually inspect the ATR crystal for scratches or contamination. A damaged crystal will yield poor quality spectra.
Crystal Cleaning: Clean the ATR crystal surface meticulously. Using a soft, lint-free wipe, clean the crystal with a volatile solvent such as isopropanol or ethanol. Allow the solvent to evaporate completely.
Acquire Background Spectrum: Once the crystal is clean and dry, acquire a background spectrum (or "blank"). This spectrum measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
Sample Analysis
Causality: Achieving intimate and consistent contact between the solid sample and the ATR crystal is the most critical variable for reproducibility in ATR measurements.[11] The evanescent wave, which probes the sample, only penetrates a few microns from the crystal surface.[12] Insufficient contact results in a weak, low-quality spectrum.
Sample Placement: Place a small amount of the 5-methylpicolinic acid hydrate powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the powder and the crystal. Most modern ATR accessories have a slip-clutch or pressure indicator to ensure reproducible pressure application.
Acquire Sample Spectrum: Collect the sample spectrum using the same acquisition parameters as the background (e.g., 16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
Post-Analysis Cleaning: After analysis, release the pressure clamp, remove the bulk of the powder, and clean the crystal surface as described in section 3.1.
The entire workflow, from preparation to analysis, is depicted in the following diagram.
Caption: ATR-FTIR analysis workflow for a solid sample.
Data Interpretation: Decoding the Spectrum
The resulting FT-IR spectrum of 5-methylpicolinic acid hydrate should be analyzed for the presence of characteristic absorption bands. The table below summarizes the expected peak assignments.
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Characteristics
~3500 - 3200
O-H Stretch
Water of Hydration
Broad absorption, may appear as a distinct shoulder on the carboxylic acid O-H band.
~3300 - 2500
O-H Stretch
Carboxylic Acid (H-bonded)
Very broad, strong absorption, often obscuring the C-H stretching region.[7]
Strong absorptions, position depends on substitution pattern.
Expert Analysis:
The O-H Region: The region from 3500 cm⁻¹ down to 2500 cm⁻¹ will be dominated by a very broad absorption feature. This is a classic hallmark of a hydrogen-bonded carboxylic acid. The water of hydration will contribute to this broadness, typically at the higher frequency end (~3400 cm⁻¹).[10] Differentiating these two contributions can be challenging, but the sheer breadth of the band from ~3300-2500 cm⁻¹ is a strong indicator of the carboxylic acid dimer formation.
Carbonyl and Ring Vibrations: The carbonyl (C=O) peak is expected to be one of the strongest and sharpest signals in the spectrum, appearing around 1700 cm⁻¹.[2] Immediately to the right of this, a series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ will confirm the presence of the pyridine ring.
Fingerprint Region: The region below 1400 cm⁻¹ is known as the "fingerprint region." While complex, it contains a wealth of information from bending vibrations and skeletal modes that are unique to the molecule's overall structure. The out-of-plane C-H bending bands below 900 cm⁻¹ are particularly useful for confirming the substitution pattern on the aromatic ring.
Conclusion
ATR-FTIR spectroscopy is a rapid, reliable, and robust method for the qualitative analysis of 5-methylpicolinic acid hydrate. By following the detailed protocol and using the provided spectral interpretation guide, researchers can confidently verify the presence of the key carboxylic acid, methyl-substituted pyridine, and hydrate functional groups. This self-validating protocol, which emphasizes clean optics and consistent sample contact, ensures the generation of high-quality, reproducible data essential for research, development, and quality assurance applications.
References
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts. Retrieved from [Link]
Masterson, R. J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylbenzene (toluene). Retrieved from [Link]
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
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ACS Publications. (2011). IR Studies of H/D Exchange of Water, Hydroxyl, and Carboxylic Groups Reveal Slowly Diffusing Lattice Defects in Sub-Nanometer Pores. The Journal of Physical Chemistry C. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
Application Note & Protocol: Growing Diffraction-Quality Single Crystals of 5-Methylpicolinic Acid Hydrate
For: Researchers, scientists, and drug development professionals engaged in solid-state characterization and structural biology. Introduction: The Structural Imperative for 5-Methylpicolinic Acid Hydrate 5-Methylpicolini...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals engaged in solid-state characterization and structural biology.
Introduction: The Structural Imperative for 5-Methylpicolinic Acid Hydrate
5-Methylpicolinic acid, a derivative of picolinic acid, is a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical development. Its ability to act as a chelating agent and a building block for metal-organic frameworks (MOFs) and active pharmaceutical ingredients (APIs) is fundamentally dictated by its three-dimensional atomic arrangement. Obtaining a high-resolution single-crystal X-ray diffraction structure is paramount for unambiguously determining its molecular geometry, intermolecular interactions (especially hydrogen bonding involving the hydrate form), and packing motifs.
This guide provides a comprehensive, experience-driven approach to growing single crystals of 5-Methylpicolinic acid hydrate suitable for X-ray diffraction. We move beyond simplistic steps to explain the underlying principles of crystallization, enabling researchers to rationally design experiments and troubleshoot common challenges.
The successful growth of a single crystal is an exercise in the precise control of supersaturation. The process begins with a clear, undersaturated solution, which must be slowly guided into a metastable supersaturated state. In this narrow zone, existing crystal nuclei can grow, but the spontaneous formation of new nuclei (which leads to a shower of tiny, useless crystals) is minimized.[1][2] The entire experimental design revolves around achieving and maintaining this delicate balance.
The carboxylic acid can be deprotonated. pH control of aqueous solutions is critical to prevent salt formation.
Solubility Profile
Structurally similar to picolinic acid, which is highly soluble in water, soluble in ethanol, and poorly soluble in non-polar solvents.[6][7]
A polar protic solvent is a good starting point. Water is a key candidate, making hydrate formation likely. Ethanol and methanol are also strong candidates.
Expert Insight: The presence of both a carboxylic acid (hydrogen bond donor/acceptor) and a pyridine nitrogen (hydrogen bond acceptor) strongly suggests that hydrogen bonding will be a dominant intermolecular force. This is favorable for forming an ordered lattice but also increases the chance of incorporating protic solvents, like water, into the crystal structure, thus forming a hydrate.[8]
Experimental Protocols: Pathways to Single Crystals
Purity is non-negotiable. Before attempting any crystallization, ensure the 5-Methylpicolinic acid is of the highest purity available (>98%). If necessary, perform a bulk recrystallization to remove impurities that can inhibit crystal growth.[2]
Mandatory First Step: Solvent Screening
Objective: To identify a solvent or solvent system where the compound has moderate solubility.
Too soluble: The solution is difficult to bring to supersaturation.[2]
Too insoluble: A saturated solution cannot be prepared.
Protocol:
Place ~5 mg of 5-Methylpicolinic acid into each of several small, clean vials (e.g., 1-dram vials).
Add a solvent to the first vial dropwise, swirling after each addition, up to a total volume of 0.5 mL.
Observe the solubility at room temperature.
If the compound does not dissolve, gently warm the vial and observe.
Repeat for a range of solvents. Good candidates to test include: water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and toluene.
Record observations in a table. A good candidate for slow evaporation is a solvent in which the compound is soluble only when heated. A good solvent for vapor diffusion is one in which the compound is readily soluble.[9]
Method 1: Slow Evaporation (The Workhorse Technique)
Principle: Supersaturation is achieved gradually as the solvent evaporates from a near-saturated solution, increasing the solute concentration.[10] This is often the most successful method for organic molecules.[11]
Protocol:
Dissolve 20-50 mg of 5-Methylpicolinic acid in a suitable solvent (e.g., water or an ethanol/water mixture) in a clean vial. Use the minimum amount of solvent required for full dissolution at a slightly elevated temperature.
Ensure the resulting solution is not fully saturated at room temperature; it should be clear with no solid present.[9]
Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate.[8]
Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator).[12]
Monitor the vial every few days without disturbing it. Crystals can take anywhere from a few days to several weeks to form.[9]
}
endot
Caption: Workflow for Slow Evaporation Crystallization.
Method 2: Vapor Diffusion (The Gentle Approach)
Principle: Supersaturation is induced by the slow diffusion of a vapor-phase "anti-solvent" (in which the compound is insoluble) into a solution of the compound.[13] This is an excellent method for milligram quantities of material.[14]
Setup: A small, open vial containing the compound dissolved in a "solvent" is placed inside a larger, sealed jar containing an "anti-solvent". The anti-solvent should be more volatile than the solvent.[13][15]
Protocol:
Dissolve 2-5 mg of 5-Methylpicolinic acid in ~0.5 mL of a solvent in which it is highly soluble (e.g., methanol or water) in a small inner vial.
In a larger outer jar, add 2-5 mL of an anti-solvent in which the compound is insoluble but is miscible with the solvent (e.g., diethyl ether or ethyl acetate).
Carefully place the inner vial into the outer jar, ensuring the solvent levels are such that the liquids cannot mix directly.
Seal the outer jar tightly.
Place the setup in a vibration-free location. The vapor of the anti-solvent will slowly diffuse into the solvent, reducing the compound's solubility and promoting crystallization at the liquid interface.[16]
}
endot
Caption: Vapor Diffusion Experimental Setup and Process.
Troubleshooting Common Crystallization Failures
Problem
Probable Cause(s)
Suggested Solution(s)
No Crystals Form
Solution is undersaturated; evaporation/diffusion is too slow; compound is impure.
Increase solute concentration; use more/larger holes in the parafilm for evaporation; try a more volatile anti-solvent; re-purify starting material.[12]
An Oil Forms
The compound's solubility is too high in the chosen solvent; supersaturation was achieved too quickly.
Switch to a solvent of lower polarity; cool the experiment to slow down the process (e.g., place in a refrigerator).[8]
A Mass of Tiny Crystals
Too many nucleation sites; supersaturation was reached too rapidly.
Filter the solution before setting up the experiment to remove dust; slow down the evaporation/diffusion rate (fewer/smaller holes, lower temperature).[1][2]
Poor Crystal Quality
Vibrations; growth rate is too fast.
Move the experiment to a more isolated location; slow down the crystallization process.
Crystal Harvesting and Mounting
Once crystals of suitable size (~0.1-0.3 mm) have formed, they must be carefully handled.
Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible cracks or defects.
Harvesting: Use a pipette to carefully remove most of the mother liquor. Using a fine tool, such as a Hampton Research loop, gently scoop the selected crystal out of the remaining solution.[17]
Washing (Optional): Quickly wash the crystal by dipping it in a solvent in which it is insoluble to remove surface impurities.
Mounting: Mount the crystal on a goniometer head using a cryoloop and a small amount of paratone or NVH oil.[6][17] The crystal should be immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss (especially for a hydrate) and minimize radiation damage during data collection.[17]
Conclusion
Growing diffraction-quality single crystals is often more art than science, requiring patience and meticulous attention to detail.[16] For 5-Methylpicolinic acid hydrate, the key is to screen polar, protic solvents and carefully control the rate of supersaturation using either slow evaporation or vapor diffusion. By understanding the principles behind crystal formation and systematically troubleshooting failures, researchers can significantly increase the probability of obtaining a crystal structure that will unlock critical molecular insights.
References
scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]
Guide to Growing a Single Crystal - MIT OpenCourseWare. (n.d.). Retrieved from MIT OpenCourseWare website: [Link]
Millichamp, I. S., Wilson, N. R., & Champness, N. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2459–2482. [Link]
Some Tricks for the Single Crystal Growth of Small Molecules - cdifx. (n.d.). Retrieved from University of Zurich website: [Link]
Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved from MIT Department of Chemistry website: [Link]
Slow Evaporation Method. (n.d.). Retrieved from University of Washington, Department of Chemistry website: [Link]
Helmenstine, A. M. (2022, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from [Link]
Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews. Retrieved from [Link]
Hassan, E. S. R. E., & Sloan, E. D. (2022). Growth rate and morphology study of tetrahydrofuran hydrate single crystals and the effect of salt. CrystEngComm, 24(21), 3845–3855. [Link]
Crystal Growing Tips and Methods. (n.d.). Retrieved from University of Pennsylvania, Department of Chemistry website: [Link]
How To: Grow X-Ray Quality Crystals. (n.d.). Retrieved from University of Rochester, Department of Chemistry website: [Link]
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1599–1607. [Link]
How to grow crystals for X-ray crystallography. (2024, October 16). International Union of Crystallography. Retrieved from [Link]
Guide for crystallization. (n.d.). Retrieved from École Polytechnique Fédérale de Lausanne (EPFL) website: [Link]
5-Methylpicolinic acid. (n.d.). PubChem. Retrieved from [Link]
Ferreira, M. J. M., Fulem, M., Ruzicka, K., & Fonseca, J. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1572. [Link]
Foscato, M., Grilc, M., Poater, A., Turel, I., & Cavar, S. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. Crystals, 10(4), 282. [Link]
Problems and Solutions during the Growth of LSO Single Crystal with Czochralski Method. (n.d.). ResearchGate. Retrieved from [Link]
Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved from [Link]
Crystallisation Techniques. (2006, January 8). Retrieved from University of Canterbury website: [Link]
Single Crystal Perfection - Tips and Tricks. (2022, August 4). YouTube. Retrieved from [Link]
Picolinic acid. (n.d.). Wikipedia. Retrieved from [Link]
X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
picolinic acid. (n.d.). Chemister.ru. Retrieved from [Link]
P-NITROANILINIUM 4-METHYL PHENOLATE SINGLE CRYSTALS: SYNTHESIS, GROWTH, CHARACTERIZATION AND ITS APPLICATIONS. (n.d.). Retrieved from S.D.N.B. Vaishnav College for Women website: [Link]
Application Note: Strategic Utilization of 5-Methylpicolinic Acid Hydrate in Pharmaceutical Synthesis
Executive Summary 5-Methylpicolinic acid hydrate (CAS 1588441-37-5) serves as a critical "privileged scaffold" in modern medicinal chemistry.[1] Its pyridine core, substituted at the 5-position with a methyl group, offer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methylpicolinic acid hydrate (CAS 1588441-37-5) serves as a critical "privileged scaffold" in modern medicinal chemistry.[1] Its pyridine core, substituted at the 5-position with a methyl group, offers a unique balance of electronic modulation and metabolic stability. This application note provides a technical roadmap for utilizing this building block effectively, specifically addressing the challenges and opportunities presented by its hydrate form .
Unlike simple phenyl rings, the pyridine nitrogen provides a hydrogen bond acceptor crucial for kinase hinge binding, while the 5-methyl group often serves to block metabolic oxidation (blocking the reactive para-position relative to nitrogen) or fill hydrophobic pockets in target proteins (e.g., 5-HT1F receptors, specific kinases).
Chemical Profile & Handling
The Hydrate Factor
The commercial availability of 5-methylpicolinic acid as a hydrate is a critical process parameter. In stoichiometric calculations, the water of hydration must be accounted for to prevent under-dosing of coupling reagents or incomplete activation.
Weaker acid than benzoic acid; requires efficient activation.[1]
Solubility
DMSO, MeOH, Water
Poor solubility in non-polar solvents (Hexane, Toluene) until derivatized.[1]
Water Content
Typically 10-15% w/w
Critical: Consumes thionyl chloride/oxalyl chloride; hydrolyzes active esters if not sequestered.[1]
Strategic Advantages of the 5-Methyl Group[2]
Metabolic Blocking: The 5-position on the pyridine ring is electronically susceptible to oxidative metabolism. Methylation at this site extends the half-life (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) of the final drug candidate.
Conformational Lock: In biaryl systems, the methyl group introduces steric bulk that can restrict rotation, locking the molecule into a bioactive conformation.
Core Protocols: Amide Bond Formation
The most frequent application of 5-methylpicolinic acid hydrate is the formation of picolinamides . Below are two validated protocols designed to handle the hydrate form.
Best for: Small-scale discovery chemistry (mg to g scale) where drying is impractical.[1]
Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is robust against the water of hydration provided sufficient base is used to buffer the system.[1]
Dissolution: Charge a reaction vial with 5-methylpicolinic acid hydrate. Add DMF (10 mL/g).
Base Addition: Add DIPEA. Note: A slight exotherm may occur as the base neutralizes the carboxylic acid and interacts with the hydrate water.
Activation: Add HATU in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange, indicating active ester formation.[1]
Coupling: Add the amine partner.
Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][2][4]
Success Criterion: Disappearance of the acid peak (M+H 138 for anhydrous) and appearance of Product M+H.[1]
Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HOBt by-products) and Brine. Dry over Na₂SO₄.[1]
Critical Observation: Vigorous gas evolution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
, ) will occur immediately due to the reaction with water of hydration.
Reflux: Heat to reflux (80-110°C) for 2-3 hours. The suspension should clarify as the acid chloride forms (acid chlorides are generally more soluble in toluene than the parent acid).[1]
Concentration: Evaporate solvent and excess ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
under reduced pressure. Do not skip this step. Excess will react with the amine in the next step to form sulfinamides.
Coupling: Redissolve the crude acid chloride residue in DCM. Add the amine and a base (Triethylamine) at 0°C.
Application Case Study: Synthesis of 5-HT1F Agonist Scaffolds
5-Methylpicolinic acid is a structural analog precursor for the "Lasmiditan-class" of migraine therapeutics (5-HT1F agonists).[1] While Lasmiditan utilizes a 2,4,6-trifluorobenzoyl core, analogs utilizing the 5-methylpicolinoyl core are synthesized to improve blood-brain barrier (BBB) penetration.[1]
Reaction Workflow Visualization
The following diagram illustrates the decision matrix for processing the hydrate form in a medicinal chemistry campaign.
Figure 1: Decision tree for activating 5-methylpicolinic acid hydrate based on reaction scale and moisture sensitivity.
Expert Insights & Troubleshooting
The "Chelation Effect" in Purification
Picolinamides retain the bidentate chelating ability of the parent acid.
Problem: Products often streak on silica gel columns or retain paramagnetic metal impurities (Cu, Fe) from previous steps.
Solution: Pre-wash the organic layer with 10% aqueous EDTA or Citric Acid during work-up.[1] When running column chromatography, add 1% Triethylamine to the eluent to suppress interaction with acidic silanols.[1]
Retrosynthetic Logic
When designing a synthesis, where does this building block fit?
Figure 2: Retrosynthetic analysis placing 5-methylpicolinic acid as a late-stage capping group.
References
Chemical Properties & Safety Data
PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid.[1] National Center for Biotechnology Information (2023).[1]
Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists. European Journal of Medicinal Chemistry (2021).[1][5]
General Amide Coupling Protocols
Amide Bond Formation: Beyond the Myth of Coupling Reagents.[1] Chemical Reviews (2016).[1]
application of 5-Methylpicolinic acid hydrate in the development of novel materials
This guide details the application of 5-Methylpicolinic Acid Hydrate (5-MPA[1]·xH₂O) in the engineering of advanced functional materials.[1] It moves beyond standard organic synthesis to focus on coordination-driven mate...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 5-Methylpicolinic Acid Hydrate (5-MPA[1]·xH₂O) in the engineering of advanced functional materials.[1] It moves beyond standard organic synthesis to focus on coordination-driven material design , specifically targeting luminescent lanthanide assemblies and bio-organometallic catalysts .[1]
[1]
Executive Summary & Technical Rationale
5-Methylpicolinic acid (5-MPA) is a functionalized pyridine-2-carboxylic acid derivative.[1] While picolinic acid is a ubiquitous bidentate ligand, the introduction of a methyl group at the 5-position confers two critical advantages for material science applications:
Electronic Tuning (+I Effect): The methyl group acts as an electron donor, increasing the basicity of the pyridine nitrogen.[1] In transition metal catalysis, this stabilizes higher oxidation states (e.g., Ir(III), Ru(II)) and strengthens the Metal-Ligand bond compared to the unsubstituted parent.
Steric & Hydrophobic Modulation: The 5-methyl group increases the lipophilicity of the resulting complex (logP) without interfering with the primary N,O-chelation site.[1] In crystal engineering, this disrupts efficient
- stacking, often preventing fluorescence quenching in solid-state materials (Aggregation-Caused Quenching, ACQ).[1]
Note on Hydrate Stoichiometry: 5-MPA is typically supplied as a hydrate.[1] Precise stoichiometric calculations in the protocols below assume the monohydrate form (MW ≈ 155.15 g/mol ) unless dehydrated prior to use.[1]
Lanthanide ions (Eu³⁺, Tb³⁺) have low molar absorption coefficients and require an organic "antenna" ligand to harvest light.[1] 5-MPA is an ideal sensitizer because its triplet energy level (
) is modulated by the methyl group to better match the resonance level of Europium (), minimizing back-energy transfer.
Protocol 1: Synthesis of High-Quantum Yield Eu(III) Ternary Complex
Target Material: [Eu(5-MPA)₃(Phen)] (Phen = 1,10-phenanthroline)
This ternary complex displaces water molecules from the Eu coordination sphere, eliminating O-H oscillator quenching.
Ligand Deprotonation: Dissolve 3.0 mmol of 5-MPA in 10 mL of ethanol. Add 3.0 mmol of NaOH (1M aqueous solution) dropwise under stirring to generate the sodium salt (Na-5-MPA). Check pH is neutral (~7.0–7.5).[1]
Auxiliary Ligand Addition: Add 1.0 mmol of 1,10-phenanthroline dissolved in 5 mL ethanol to the reaction mixture.
Metal Coordination: Dropwise add 1.0 mmol of
(dissolved in 5 mL water) to the ligand mixture.
Observation: A white/off-white precipitate should form immediately.[1]
Aging: Heat the suspension to 60°C for 2 hours to ensure thermodynamic product formation.
Isolation: Cool to room temperature. Filter the precipitate under vacuum.[1]
Purification: Wash the solid three times with cold water (to remove NaCl) and twice with cold ethanol (to remove unreacted ligands).[1]
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Data Validation (QC):
FT-IR: Look for the shift in the carbonyl stretch (
) from ~1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated carboxylate).
Photoluminescence: Excitation at ~280-300 nm (ligand absorption) should yield sharp emission peaks at 612 nm (
transition) with no broad ligand fluorescence (indicating efficient energy transfer).
Application Module B: Bio-Inorganic Metallodrugs
Target Audience: Drug Development & Medicinal Chemistry Professionals.[1]
Mechanism: Half-Sandwich "Piano-Stool" Complexes
Iridium(III) complexes utilizing 5-MPA exhibit potent anticancer activity.[1] The 5-methyl group enhances the lipophilicity of the complex, facilitating passive transport across the cell membrane.[1] Once inside, the complex catalyzes the oxidation of NADH to NAD⁺, inducing oxidative stress (ROS) and apoptosis in cancer cells.[1]
Dimer Dissolution: Suspend 0.2 mmol of [Ir(Cp*)Cl₂]₂ dimer in 10 mL of dry Methanol. The solution will be orange/red.[1]
Ligand Preparation: In a separate vial, dissolve 0.44 mmol (10% excess) of 5-MPA in 5 mL Methanol. Add 0.44 mmol of NaOMe to deprotonate the carboxylic acid.[1]
Chelation Reaction: Add the ligand solution to the Iridium dimer suspension.[1]
Reaction: The bridge-splitting reaction occurs.[1] The mixture should become clear and may change color intensity (yellow/orange).[1]
Reaction Conditions: Stir at room temperature for 4 hours. (Note: 5-MPA is robust; if kinetics are slow, mild heating to 40°C is permissible).[1]
Solvent Exchange: Remove Methanol under reduced pressure (Rotavap). Redissolve the residue in a minimum amount of Dichloromethane (DCM).[1]
Filtration: Filter the DCM solution through Celite to remove NaCl byproduct.
Crystallization: Add diethyl ether or hexane dropwise to the DCM filtrate until cloudy. Store at 4°C overnight to induce crystallization of the yellow/orange complex.[1]
Self-Validating Check:
¹H NMR: The methyl group on the Cp* ring will appear as a sharp singlet at ~1.6 ppm.[1] The 5-methyl group on the picolinate will appear distinct at ~2.4 ppm.[1] The absence of the carboxylic acid proton (~11 ppm) confirms coordination.[1]
Visualizing the Science
Figure 1: Energy Transfer Pathway (Antenna Effect)
This diagram illustrates why 5-MPA is critical for Lanthanide luminescence.
Caption: Energy transfer mechanism. The 5-methyl group optimizes the T1 state to prevent back-transfer, maximizing Eu(III) emission.
Figure 2: Metallodrug Synthesis Workflow
Logical flow for the synthesis of the Iridium anticancer candidate.
Caption: Synthetic pathway for the Half-Sandwich Iridium-5-MPA complex.
Comparative Data: 5-MPA vs. Picolinic Acid[1]
Feature
Picolinic Acid (PA)
5-Methylpicolinic Acid (5-MPA)
Impact on Material
Electronic Nature
Neutral
Electron Donor (+I)
Increases metal center electron density; stabilizes high oxidation states.
Lipophilicity (logP)
~0.7
~1.2
Improves cell membrane permeability in drug applications.[1]
Solid State Packing
Strong - stacking
Sterically disrupted
Reduces aggregation quenching in luminescent materials.[1]
pKa (Acid)
5.4
~5.5
Slight increase in basicity affects pH-dependent binding.[1]
References
Luminescent Lanthanide Frameworks
Title: Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission.[1]
Context: While this refers to the isophthalate, the "methyl effect" on the triplet state energy transfer described is mechanistically identical for picolinates.[1]
Iridium Anticancer Complexes
Title: Half-sandwich iridium(III) complexes with α-picolinic acid frameworks and antitumor applications.[1]
Strategic Functionalization of 5-Methylpicolinic Acid Hydrate: Protocols and Mechanistic Insights
An Application Guide by a Senior Scientist Abstract 5-Methylpicolinic acid hydrate is a pivotal heterocyclic building block in modern synthetic chemistry, serving as a key intermediate in the development of pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide by a Senior Scientist
Abstract
5-Methylpicolinic acid hydrate is a pivotal heterocyclic building block in modern synthetic chemistry, serving as a key intermediate in the development of pharmaceuticals, agrochemicals, and coordination compounds.[1][2] Its structure, featuring a pyridine core with a carboxylic acid at the 2-position and a methyl group at the 5-position, offers multiple avenues for chemical modification.[3] This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step exploration of the primary functionalization strategies for this versatile molecule, focusing on the derivatization of its carboxylic acid moiety. We will delve into robust protocols for amide and ester bond formation, explaining the underlying chemical principles and the rationale for specific reagents and conditions. Furthermore, we will introduce an advanced C-C bond-forming strategy via decarbonylative cross-coupling.
Introduction: The Chemical Versatility of 5-Methylpicolinic Acid
5-Methylpicolinic acid (IUPAC name: 5-methylpyridine-2-carboxylic acid) is a solid, crystalline compound whose utility is anchored in its bifunctional nature.[3][4] The pyridine nitrogen atom provides a site for coordination with metal ions, while the carboxylic acid group is a prime handle for covalent modification.[1] This dual reactivity makes it an attractive scaffold for creating complex molecular architectures with tailored biological or material properties.
The primary challenge in functionalizing picolinic acids lies in the electronic nature of the pyridine ring and the need to activate the carboxylic acid for nucleophilic attack, a common requirement for all carboxylic acids.[6][7] This guide will focus on the most reliable and widely adopted methods to achieve these transformations.
Core Strategy I: Amide Bond Formation (Amidation)
Amide bond formation is arguably the most critical reaction in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature, as it results in a stable and unreactive ammonium-carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.
Principle of Carboxylic Acid Activation for Amidation
The core principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This creates a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by an amine. Two primary pathways are commonly employed: conversion to a highly reactive acyl chloride or in situ formation of an active ester using coupling reagents.
Fig 1. General workflows for activating a carboxylic acid for amidation.
Protocol 1: Acyl Chloride-Mediated Amidation
This classic, high-yielding method involves the conversion of 5-methylpicolinic acid to 5-methylpicolinoyl chloride, which readily reacts with amines. Thionyl chloride (SOCl₂) is a common reagent for this purpose.
Causality & Field Insights:
Why Thionyl Chloride? It is highly effective, and the byproducts (SO₂ and HCl) are gases, which can be easily removed, simplifying purification.
Trustworthiness: This is a robust and well-established method. However, a known side reaction for picolinic acid itself is potential chlorination of the electron-deficient pyridine ring.[8][9] While less likely at the 5-position, careful monitoring of the reaction is crucial.
Safety: Thionyl chloride is corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction releases HCl gas, which requires trapping (e.g., with a base scrubber).
Step-by-Step Protocol:
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-methylpicolinic acid hydrate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 0.5 M).
Chlorination: Add thionyl chloride (SOCl₂, 1.5–2.0 eq) dropwise at 0 °C. Note: A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[10]
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent) for 1-3 hours. Monitor the reaction by TLC (quenching an aliquot with methanol to form the methyl ester) until the starting material is consumed.
Workup (Acyl Chloride): Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude 5-methylpicolinoyl chloride is often used directly in the next step.
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in DCM dropwise. The base is essential to neutralize the HCl byproduct generated during the reaction.[11]
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours until completion is confirmed by TLC or LC-MS.
Purification: Quench the reaction with water or saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Amidation via Peptide Coupling Reagents
This approach offers milder conditions, making it ideal for substrates with sensitive functional groups. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or hydroxybenzotriazole (HATU) are commonly used.[6][7]
Causality & Field Insights:
Why Coupling Reagents? They avoid the harsh conditions of acyl chloride formation and generally produce fewer side products. EDCI is particularly favored because its urea byproduct is water-soluble, simplifying purification.[7]
The Role of Additives: Additives like HOBt or HATU react with the activated carboxylic acid to form an intermediate active ester. This intermediate is more reactive than the initial O-acylisourea and less prone to side reactions like racemization (in the case of chiral acids).
Trustworthiness: This is the go-to method in modern pharmaceutical development for its reliability, mildness, and broad functional group tolerance.
Step-by-Step Protocol:
Preparation: In a round-bottom flask, dissolve 5-methylpicolinic acid hydrate (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (or a similar additive, 1.0 eq) in an anhydrous aprotic solvent like DCM or DMF (approx. 0.2-0.5 M).
Base Addition: If the amine is provided as a hydrochloride salt, add a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine, 2.0-3.0 eq) to liberate the free amine.
Coupling: Cool the mixture to 0 °C and add EDCI (1.2-1.5 eq) portion-wise.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
Purification: Dilute the reaction mixture with DCM or ethyl acetate. Wash sequentially with 5% citric acid solution (to remove excess base and EDCI), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Data Summary: Amidation Methods
Parameter
Method 1: Acyl Chloride
Method 2: Coupling Reagent
Activating Agent
Thionyl Chloride (SOCl₂)
EDCI, HATU, etc.
Key Additive
Catalytic DMF (optional)
HOBt, DMAP
Solvent
DCM, Toluene, THF
DCM, DMF
Temperature
0 °C to Reflux
0 °C to Room Temperature
Pros
High reactivity, inexpensive
Mild conditions, high chemoselectivity, broad scope
Cons
Harsh conditions, potential side reactions[8], safety concerns
Esterification is another fundamental transformation of 5-methylpicolinic acid, often used to create prodrugs, modify solubility, or prepare intermediates for further reactions.
Protocol 3: Fischer-Speier Esterification
This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
Causality & Field Insights:
Principle: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
Driving the Equilibrium: The reaction is reversible. To achieve high yields, it must be driven towards the product side, typically by using a large excess of the alcohol (if it is also the solvent) or by removing the water byproduct azeotropically (e.g., with a Dean-Stark apparatus).
Trustworthiness: This method is simple and effective for producing simple alkyl esters (e.g., methyl[12], ethyl esters) but is not suitable for complex molecules with acid-sensitive functional groups.
Step-by-Step Protocol:
Preparation: Dissolve 5-methylpicolinic acid hydrate (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).
Catalyst Addition: Cool the solution to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC.
Workup: Cool the reaction mixture and carefully neutralize the acid with a saturated solution of NaHCO₃.
Purification: Remove the excess alcohol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude ester, which can be purified by chromatography.
Protocol 4: Esterification via Acyl Chloride
For more complex or sensitive alcohols, the highly reactive acyl chloride intermediate provides a more reliable route. This method avoids strong acids and equilibrium limitations. A simple procedure involves reacting picolinic acid with SOCl₂ to generate the acid chloride, which is then used to prepare active esters like pentafluorophenyl esters.[10][13]
Step-by-Step Protocol:
Acyl Chloride Formation: Prepare 5-methylpicolinoyl chloride from 5-methylpicolinic acid as described in Protocol 1 (Steps 1-4).
Esterification: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
Nucleophile Addition: Add the desired alcohol (1.0 eq) followed by the dropwise addition of a base such as triethylamine or pyridine (1.2 eq).
Reaction: Allow the mixture to warm to room temperature and stir for 1-6 hours. Monitor by TLC.
Purification: Perform an aqueous workup as described in Protocol 1 (Step 7) to isolate and purify the target ester.
Fig 2. Primary pathways for the esterification of 5-methylpicolinic acid.
For more advanced modifications, the entire carboxylic acid group can be replaced with an aryl or heteroaryl moiety. The decarbonylative Suzuki-Miyaura cross-coupling is a powerful transformation that forges a new C-C bond at the 2-position of the pyridine ring.[14]
Principle: In this palladium-catalyzed reaction, a heterocyclic carboxylic acid couples with an organoboron compound (e.g., a boronic acid) to form a biaryl or heterobiaryl structure, releasing carbon monoxide in the process.[14][15][16] This provides a novel disconnection strategy compared to traditional cross-coupling reactions that rely on aryl halides.
General Protocol Outline:
Reactants: 5-Methylpicolinic acid (1.0 eq), an arylboronic acid (1.5-2.0 eq).
Catalyst System: A palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand (e.g., P(t-Bu)₃, PCy₃).[15]
Base: A suitable base is required to activate the boronic acid.[15]
Application Notes & Protocols: Safe Handling and Storage of 5-Methylpicolinic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction & Scope 5-Methylpicolinic acid is a substituted pyridinecarboxylic acid, a class of compounds widely utilized as intermediates and b...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Scope
5-Methylpicolinic acid is a substituted pyridinecarboxylic acid, a class of compounds widely utilized as intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] As with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. The presence of water of hydration can also affect its physical properties and requires careful consideration during weighing and solution preparation.[2]
This document provides a detailed guide to the safe handling, storage, and emergency management procedures for 5-Methylpicolinic acid hydrate. It is designed to equip researchers with the necessary knowledge to mitigate risks and implement best practices in the laboratory. The protocols herein are grounded in established safety data and principles of chemical hygiene.
Section 2: Compound Identification & Properties
Proper identification is the first step in chemical safety. It is crucial to distinguish between the anhydrous and hydrated forms of the compound, as their molecular weights differ, which is critical for accurate solution preparation.
Section 3: Hazard Identification and Risk Assessment
While specific GHS data for the hydrate form is limited, the hazard profile of the closely related anhydrous 5-Methylpicolinic acid provides a strong basis for risk assessment.[3] All handling procedures should assume the hydrate carries similar risks. The primary hazards are detailed below.
GHS Hazard Classification (based on anhydrous data)
H318: Causes serious eye damage. [1][3][5] H302: Harmful if swallowed. [1][3][5] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] H315: Causes skin irritation.[3] H335: May cause respiratory irritation.[3]
Expert Assessment of Hazards:
Serious Eye Damage (H318): This is the most significant hazard. Accidental contact with the eyes can cause irreversible damage. The "Danger" signal word is primarily driven by this classification.[1][5]
Acute Toxicity (H302, H312, H332): The compound is classified as harmful through ingestion, skin contact, and inhalation.[3] This necessitates measures to prevent all routes of exposure.
Irritation (H315, H335): As a fine powder, the compound can easily become airborne, posing a risk of skin and respiratory tract irritation.[3] Avoiding dust formation is a critical handling requirement.[6][7][8]
Section 4: Safe Handling & Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, appropriate PPE, and strict hygiene practices is essential for safe handling.
4.1 Engineering Controls
Primary Control: All weighing and solution preparation activities must be conducted within a certified chemical fume hood to control airborne dust and vapors.[9]
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of dust or vapors in the general workspace.[6][7][10]
Safety Equipment: An eyewash station and safety shower must be readily accessible and located close to the workstation.[8][10]
4.2 Personal Protective Equipment (PPE)
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[5]
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected for defects before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection: A full-length laboratory coat must be worn and kept fastened. For tasks with a higher risk of spills, a chemically resistant apron is recommended.
Respiratory Protection: If work outside of a fume hood is unavoidable and dust may be generated, a NIOSH-approved respirator with a particulate filter is required.
4.3 General Hygiene Practices
Avoid all contact with skin, eyes, and clothing.[6]
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][5][7]
Do not eat, drink, or smoke in laboratory areas where chemicals are handled.[1][5][7]
Contaminated clothing should be removed immediately and laundered before reuse.[11]
Section 5: Storage and Incompatibility
5.1 Recommended Storage Conditions
Store in a cool, dry, and well-ventilated area.[6][7][8]
Keep the container tightly closed to prevent absorption of moisture and contamination.[4][6][8][10]
Strong Oxidizing Agents: Can lead to vigorous or exothermic reactions.
Strong Acids and Bases: As a carboxylic acid, it will react with bases in a standard acid-base neutralization. Contact with strong acids may cause decomposition.[8][10]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1][5] Seek immediate medical attention. This is critical due to the risk of serious eye damage.[5]
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs or persists.
Inhalation: Move the person to fresh air.[10] If breathing is difficult or they feel unwell, seek medical attention.
Ingestion: Rinse mouth thoroughly with water.[1][5] Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[1][5]
6.2 Spill Response Protocol
For any spill, the primary goal is to ensure personnel safety and prevent the spread of contamination. The following workflow should be adopted.
Caption: Decision workflow for managing a 5-Methylpicolinic acid hydrate spill.
Step-by-Step Spill Cleanup (Minor Spill <10g within a fume hood):
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.
Don PPE: Wear, at a minimum, a lab coat, double nitrile gloves, and chemical safety goggles.
Contain: Gently cover the solid spill with a dry, inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[12][13]
Collect: Carefully sweep the material and absorbent into a designated hazardous waste container.[13] Use plastic tools to avoid sparks. Do not create dust.[13]
Decontaminate: Wipe the spill area with a damp cloth. Place the cloth in the waste container.
Dispose: Seal and label the waste container. Dispose of it according to your institution's hazardous waste procedures.[5]
Section 7: Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the preparation of a 100 mL stock solution, a common task in research settings. The key is using the correct molecular weight for the hydrated form of the compound.[2]
Objective: To accurately prepare 100 mL of a 10 mM stock solution of 5-Methylpicolinic acid hydrate.
Personal Protective Equipment (PPE) as specified in Section 4.
Protocol Steps:
Calculation:
Rationale: The first step is to calculate the precise mass of the hydrated compound needed. Using the molecular weight of the hydrate is essential for accuracy.[2]
Mass = (0.010 mol/L) × (0.100 L) × (155.15 g/mol ) = 0.1552 g
Weighing:
Rationale: All weighing operations must be performed inside a chemical fume hood to contain any airborne powder. An analytical balance provides the necessary precision.
Place a weigh boat on the analytical balance and tare it.
Carefully weigh out approximately 0.1552 g of 5-Methylpicolinic acid hydrate. Record the exact mass.
Dissolution:
Rationale: A Class A volumetric flask is used for preparing solutions of high accuracy.[14][15] The solute is dissolved in a partial volume of solvent first to ensure it fully dissolves before bringing to the final volume.
Carefully transfer the weighed solid into the 100 mL volumetric flask.
Add approximately 70-80 mL of deionized water (or buffer) to the flask.
Swirl the flask gently to dissolve the solid. If needed, a magnetic stir bar can be added, or the solution can be briefly sonicated.
Bringing to Volume:
Rationale: This final dilution step establishes the precise concentration. The volume should be read at the bottom of the meniscus at eye level to avoid parallax error.
Once the solid is fully dissolved, carefully add more deionized water until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
Storage and Labeling (Self-Validation):
Rationale: Proper labeling is critical for safety and reproducibility. Storing in a sealed, clearly labeled container prevents degradation and mix-ups.
Transfer the solution to a suitable, clean, and clearly labeled storage bottle.
The label should include:
Compound Name: 5-Methylpicolinic Acid Hydrate
Concentration: 10 mM
Solvent: (e.g., Deionized Water)
Date of Preparation
Your Initials
Store the solution in a cool, dark place as required.
References
National Center for Biotechnology Information. (n.d.). 5-Methylpicolinic acid. PubChem Compound Database. Retrieved from [Link]
GOV.UK. (2024, October 10). What to do in a chemical emergency. GOV.UK. [Link]
ChemSafetyPro. (2016, January 6). GHS Hazard Statement List. ChemSafetyPro.com. [Link]
Auburn University. (n.d.). Emergency and Spill Response Procedures. Auburn University Risk Management & Safety. [Link]
Green, M. R., & Sambrook, J. (2008, May 1). Making solutions from hydrated compounds. CSH Protocols, 2008(5). [Link]
Florida State University. (n.d.). Chemical Spills. FSU Environmental Health & Safety. [Link]
Quora. (2020, July 23). How are solutions prepared from hydrated compounds? Quora. [Link]
Princeton University. (n.d.). Chemical Spill Procedures. Princeton Environmental Health & Safety. [Link]
University of Toronto. (n.d.). Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]
Reddit. (2024, March 7). Creating a solution of a given molarity of an hydrated compound. r/chemistry. [Link]
PubMed. (2008, May 1). Making solutions from hydrated compounds. National Library of Medicine. [Link]
Application Note: A Design of Experiments (DoE) Approach to Optimize Reactions of 5-Methylpicolinic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methylpicolinic acid hydrate is a pivotal building block in the synthesis of complex molecules, particularly in the pharmaceutical industry for t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylpicolinic acid hydrate is a pivotal building block in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of kinase inhibitors and other bioactive compounds.[1] Its reactivity, governed by the carboxylic acid and the pyridine ring, allows for a diverse range of chemical transformations. This application note provides a comprehensive guide to utilizing Design of Experiments (DoE), a powerful statistical methodology, to efficiently optimize critical reactions of 5-methylpicolinic acid hydrate. By systematically exploring the effects of multiple reaction parameters simultaneously, DoE facilitates rapid identification of optimal conditions, leading to improved yield, purity, and process robustness, thereby accelerating drug development timelines.[2][3][4]
Introduction: The Strategic Importance of 5-Methylpicolinic Acid Hydrate and Reaction Optimization
5-Methylpicolinic acid, a pyridine carboxylic acid derivative, possesses a unique electronic and structural profile. The methyl group can influence the molecule's physicochemical and pharmacokinetic properties, making it a valuable moiety in drug design.[5] As an intermediate, it is frequently employed in the synthesis of larger, more complex active pharmaceutical ingredients (APIs).[1] The efficiency of reactions involving this scaffold, such as esterification, amidation, and metal-catalyzed cross-coupling, is paramount for the economic viability and timely progression of a drug candidate.
Traditional "one-factor-at-a-time" (OFAT) optimization methods are often inefficient, time-consuming, and fail to capture the interactions between different reaction parameters.[6][7] Design of Experiments (DoE) offers a systematic and statistically robust alternative, enabling scientists to explore a multidimensional experimental space with a minimal number of experiments.[2][8] This approach not only identifies the optimal conditions but also provides a deeper understanding of the process, a cornerstone of the Quality by Design (QbD) paradigm in pharmaceutical development.[2]
This guide will detail the application of DoE principles to three key reactions of 5-methylpicolinic acid hydrate:
Esterification: Formation of esters, crucial for prodrug strategies and as synthetic handles.
Amidation: Creation of amide bonds, a ubiquitous linkage in pharmaceuticals.
Palladium-Catalyzed Cross-Coupling: A versatile method for carbon-carbon bond formation, enabling the construction of complex molecular architectures.[9][10]
The Power of DoE: A Paradigm Shift in Chemical Synthesis
DoE is a structured approach to experimentation that allows for the simultaneous investigation of multiple factors and their effects on a desired outcome, or "response."[4] This methodology is underpinned by statistical principles that enable the fitting of mathematical models to the experimental data, thereby creating a predictive understanding of the reaction space.
Key Concepts in DoE
Factors: The independent variables that are intentionally varied during the experiment (e.g., temperature, catalyst loading, concentration).
Levels: The specific values or settings of each factor.
Response: The measured outcome of the experiment (e.g., yield, purity, reaction time).
Factorial Design: An experimental design where all possible combinations of the levels of the factors are investigated. This allows for the estimation of the main effects of each factor as well as their interaction effects.
Response Surface Methodology (RSM): A collection of statistical and mathematical techniques for developing, improving, and optimizing processes. It is often used after a screening design to explore the optimal region of the factor space in more detail.
The primary advantage of DoE over OFAT is its ability to identify and quantify interactions between factors, which is often crucial for achieving true process optimization.
Caption: A generalized workflow for implementing Design of Experiments.
Application Protocol: DoE for Esterification of 5-Methylpicolinic Acid Hydrate
Esterification is a fundamental transformation in organic synthesis. This protocol outlines a DoE approach to optimize the esterification of 5-methylpicolinic acid hydrate with a generic alcohol.
Factor and Response Selection
Factors and Levels:
Factor
Low Level (-1)
High Level (+1)
Unit
Temperature
25
60
°C
Acid to Alcohol Ratio
1:1.2
1:2.0
molar ratio
Catalyst Loading
0.05
0.2
mol%
Response:
Yield (%) : Determined by HPLC analysis of the crude reaction mixture against a standard.
Experimental Design: 2³ Full Factorial Design
A 2³ full factorial design will be employed, requiring 8 experiments to investigate the three factors at two levels each. Center point runs can be added to check for curvature.
Run
Temperature (°C)
Acid:Alcohol Ratio
Catalyst Loading (mol%)
1
25
1:1.2
0.05
2
60
1:1.2
0.05
3
25
1:2.0
0.05
4
60
1:2.0
0.05
5
25
1:1.2
0.2
6
60
1:1.2
0.2
7
25
1:2.0
0.2
8
60
1:2.0
0.2
Protocol
To a series of reaction vials, add 5-methylpicolinic acid hydrate (1.0 mmol).
Add the alcohol according to the molar ratios specified in the experimental design table.
Add a suitable solvent (e.g., dichloromethane).
Add the esterification catalyst (e.g., dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP)) at the specified loading.[11]
Seal the vials and place them in a temperature-controlled reactor block set to the designated temperature for each run.
Stir the reactions for a fixed period (e.g., 12 hours).
After the reaction time, quench the reactions, and prepare samples for HPLC analysis to determine the yield.
Data Analysis
The results from the HPLC analysis are entered into a statistical software package. The software will calculate the main effects of each factor and the interaction effects. A Pareto chart of the effects can be generated to visualize the significant factors.
Application Protocol: DoE for Amidation of 5-Methylpicolinic Acid Hydrate
Amide bond formation is a cornerstone of medicinal chemistry. This protocol details a DoE approach for the amidation of 5-methylpicolinic acid hydrate with a primary amine.
Factor and Response Selection
Factors and Levels:
Factor
Low Level (-1)
High Level (+1)
Unit
Coupling Agent
HBTU
HATU
-
Base Equivalents
1.5
3.0
eq
Temperature
0
25
°C
Response:
Product Purity (%) : Determined by HPLC peak area normalization.
Experimental Design: 2³ Full Factorial Design
Similar to the esterification, a 2³ full factorial design will be used.
Run
Coupling Agent
Base Equivalents
Temperature (°C)
1
HBTU
1.5
0
2
HATU
1.5
0
3
HBTU
3.0
0
4
HATU
3.0
0
5
HBTU
1.5
25
6
HATU
1.5
25
7
HBTU
3.0
25
8
HATU
3.0
25
Protocol
In separate reaction vessels, dissolve 5-methylpicolinic acid hydrate (1.0 mmol) and the chosen coupling agent (1.1 eq) in a suitable solvent (e.g., DMF).
Add the primary amine (1.0 mmol).
Add the base (e.g., diisopropylethylamine, DIPEA) according to the specified equivalents.
Stir the reactions at the designated temperature for a fixed time (e.g., 4 hours).
Upon completion, work up the reactions and analyze the purity of the crude product by HPLC.
Application Protocol: DoE for Palladium-Catalyzed Cross-Coupling of 5-Methylpicolinic Acid
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. This protocol outlines a DoE approach for a Suzuki-Miyaura coupling of a bromo-derivative of a 5-methylpicolinic acid ester with a boronic acid.
Factor and Response Selection
Factors and Levels:
Factor
Low Level (-1)
High Level (+1)
Unit
Catalyst Loading
1
5
mol%
Ligand
SPhos
XPhos
-
Base
K₂CO₃
K₃PO₄
-
Response:
Conversion (%) : Determined by LC-MS analysis of the reaction mixture.
Experimental Design: 2³ Full Factorial Design
A 2³ full factorial design will be implemented.
Run
Catalyst Loading (mol%)
Ligand
Base
1
1
SPhos
K₂CO₃
2
5
SPhos
K₂CO₃
3
1
XPhos
K₂CO₃
4
5
XPhos
K₂CO₃
5
1
SPhos
K₃PO₄
6
5
SPhos
K₃PO₄
7
1
XPhos
K₃PO₄
8
5
XPhos
K₃PO₄
Protocol
To a set of reaction tubes, add the bromo-5-methylpicolinate substrate (1.0 mmol), the boronic acid (1.2 mmol), and the specified base (2.0 eq).
In a glovebox, add the palladium catalyst (e.g., Pd(OAc)₂) and the designated ligand at the specified loading.
Add a degassed solvent (e.g., dioxane/water mixture).
Seal the tubes and heat to a constant temperature (e.g., 80 °C) for a fixed time (e.g., 16 hours).
After cooling, dilute the reaction mixtures and analyze by LC-MS to determine the conversion.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling cycle.
Conclusion: Embracing DoE for Accelerated Drug Development
The application of Design of Experiments to the reactions of 5-methylpicolinic acid hydrate offers a significant advantage in the rapid and robust development of synthetic routes. By moving away from traditional, less efficient optimization strategies, researchers can gain a deeper understanding of their chemical processes, leading to higher quality products and more efficient manufacturing processes. The protocols outlined in this application note serve as a template for applying DoE to a variety of chemical transformations, ultimately contributing to the acceleration of drug discovery and development.
References
Mettler Toledo. Design of Experiments (DoE) Studies. Available from: [Link]
MySkinRecipes. 5-Methylpicolinic acid hydrochloride. Available from: [Link]
Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
JMP. Design of Experiments. Available from: [Link]
Thompson, D. F., et al. (2019). A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. Scientific Reports, 9(1), 1-11. Available from: [Link]
Leveson, M. (2003). Design of Experiments (DoE). Organic Process Research & Development, 7(4), 433-433. Available from: [Link]
Vogt, F. G., et al. (2014). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development, 18(1), 299-308. Available from: [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. Design of Experiments (DoE). Available from: [Link]
Brode, W. R., & Bremer, C. (1934). Preparation of Picolinic Acid Amide from α-Bromopyridine. Journal of the American Chemical Society, 56(1), 213-214. Available from: [Link]
Jorpes, J. E. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 649-654. Available from: [Link]
Murray, P. M., et al. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry, 14(8), 2373-2384. Available from: [Link]
Chen, Y., et al. (2011). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications, 47(19), 5557-5559. Available from: [Link]
PubChem. 5-Methylpicolinic acid. Available from: [Link]
Ryan, E. G., & Spencer, J. L. (2023). Statistical Design of Experiments for Reaction Modelling and Optimisation. In Comprehensive Organic Synthesis II (pp. 303-318). Elsevier. Available from: [Link]
ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. Available from: [Link]
ResearchGate. Amidation reactions of picolinic acid. Available from: [Link]
PubMed. [Application of methyl in drug design]. Available from: [Link]
MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]
University of Central Arkansas. Experimental Design: Statistical Analysis of Data. Available from: [Link]
PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available from: [Link]
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available from: [Link]
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available from: [Link]
Royal Society of Chemistry. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalys. Available from: [Link]
PubMed. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Available from: [Link]
Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]
Google Patents. US6204386B1 - Method for esterification of carboxylic or polycarboxylic acid in the presence of supercritical fluids and catalysts therefor.
Wikipedia. Cross-coupling reaction. Available from: [Link]
Organic Letters. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
MDPI. Research in the Field of Drug Design and Development. Available from: [Link]
Interchim. WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development. Available from: [Link]
PubChem. 5-Methyl-picolinate. Available from: [Link]
As a Senior Application Scientist, I often see researchers struggle with 5-Methylpicolinic acid (5-MPA) not because the chemistry is difficult, but because they underestimate its zwitterionic nature.
Synthesized primarily via the oxidation of 2,5-lutidine, 5-MPA exists in equilibrium between cationic, anionic, and neutral zwitterionic forms depending on pH. The "hydrate" designation complicates this further, as the water molecule is often lattice-bound, making "drying" a non-trivial task that risks decarboxylation if mishandled.
This guide moves beyond generic advice. It provides a self-validating system to identify specific impurities (isomers, over-oxidation products, and metals) and remove them using pKa-driven solubility switches.
Part 1: Identifying Impurities (Diagnostics)
Before attempting purification, you must characterize the "dirt" in your sample. 5-MPA has a specific impurity profile derived from its synthesis pathway.
Common Impurity Profile
Impurity Type
Specific Compound
Origin
Detection Method
Starting Material
2,5-Lutidine
Incomplete oxidation
GC-MS / HPLC (Late eluter)
Over-Oxidation
Isocinchomeronic acid (2,5-Dicarboxy)
Aggressive KMnO4 oxidation
HPLC (Early eluter, polar)
Decarboxylation
3-Methylpyridine
Thermal degradation (>150°C)
GC-MS / H-NMR
Inorganic
Manganese (Mn²⁺/MnO₂)
Oxidant residue
ICP-MS / Ash Test
Solvent/Lattice
Water (Hydrate)
Crystallization lattice
Karl Fischer (KF)
Q: My HPLC baseline is drifting, and peaks are broad. How do I get a sharp separation?
A: The issue is likely pH mismatch.
Because 5-MPA has a carboxyl group (
) and a pyridine nitrogen (), it ionizes during chromatography. If your mobile phase pH is near these values, the molecule splits between ionized and non-ionized states, causing peak tailing.
Optimized HPLC Protocol:
Column: C18 (End-capped), 5µm, 4.6 x 250mm.
Mobile Phase A: 10mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid. (Acidic pH suppresses carboxyl ionization, keeping it neutral/hydrophobic enough to retain).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 0-5 min (5% B); 5-20 min (5%
40% B).
Detection: UV @ 264 nm.
Logic: At pH 2.5, the carboxyl is protonated (neutral), and the pyridine is protonated (cationic). The ion-pairing effect of the phosphate helps retention.
Q: How do I distinguish 5-MPA from its isomers (e.g., 6-methyl) using NMR?
A: Focus on the coupling constants and methyl shift.
In 5-Methylpicolinic acid , the methyl group is at the meta position relative to the nitrogen.
H-NMR (DMSO-d6): Look for the methyl singlet around
2.3-2.4 ppm.
Aromatic Region: You will see a distinct coupling pattern. The proton at C6 (adjacent to N) will appear as a doublet with a small coupling constant (
Hz) due to long-range coupling with the methyl group, whereas 6-methylpicolinic acid lacks this specific proton environment.
Part 2: Removing Impurities (Purification)
This section details the "pH Swing" method, which leverages the isoelectric point (pI) of 5-MPA.
Isoelectric Point (pI):
At pH 3.1, 5-MPA is net neutral (zwitterionic) and has its lowest water solubility , causing it to precipitate while impurities remain in solution.
Visualizing the Purification Logic
Figure 1: The "pH Swing" purification workflow. By targeting the isoelectric point (pH 3.1), the product precipitates while amphoteric impurities remain dissolved.
Q: How do I remove inorganic salts (Manganese/Iron) left over from synthesis?
A: Use the Alkaline Filtration Protocol .
Suspend the crude 5-MPA in water (10 mL per gram).
Why? At this pH, 5-MPA is fully soluble (anionic form), but transition metals (Mn, Fe) form insoluble hydroxides/oxides.
Stir for 30 minutes.
Filter through a Celite pad or 0.45µm membrane. The filtrate contains your product; the filter catches the metals.
Proceed to the "pH Swing" (acidification) to recover the product.
Q: My product is colored (tan/brown) instead of white. How do I fix this?
A: Color usually indicates conjugated oligomers or trace oxidation byproducts.
Protocol:
Dissolve the product in the minimum amount of hot water (80°C).
Add Activated Charcoal (5-10 wt% of the mass of 5-MPA).
Stir at 80°C for 15-20 minutes. Do not boil excessively to avoid decarboxylation.
Hot filter (gravity filtration) to remove charcoal.
Cool slowly to 4°C to crystallize the hydrate.
Q: How do I control the "Hydrate" form?
A: 5-MPA typically forms a stable monohydrate.
To obtain the Hydrate: Recrystallize from water/ethanol (1:1) and air dry at room temperature.
To obtain Anhydrous: You must dry under vacuum at 60°C over
.
Warning: The anhydrous form is hygroscopic. If you expose it to air, it will revert to the hydrate, causing weight errors in stoichiometry. Always measure water content via Karl Fischer before using it in precise formulations.
Part 3: Reaction Pathways & Stability
Understanding where impurities come from allows you to prevent them in future batches.
Figure 2: Synthesis and degradation pathways. Note that over-oxidation attacks the 5-methyl group, converting it to a carboxylic acid.
Q: Can I dry the product in an oven at 100°C?
A:No.
While picolinic acids are generally stable, the presence of the electron-donating methyl group at position 5 slightly destabilizes the carboxyl group at position 2 via electronic push, making it susceptible to thermal decarboxylation.
Risk: Heating >80°C for prolonged periods can release
, yielding 3-methylpyridine (a liquid impurity).
Recommendation: Vacuum dry at max 60°C.
References
PubChem. (n.d.). 5-Methylpicolinic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
ResearchGate. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation. International Journal of Tryptophan Research. Retrieved from [Link]
Google Patents. (1984). Process for preparing 5-methylpicolinic acid (US4439608A).
Optimization
optimizing reaction conditions for 5-Methylpicolinic acid hydrate
Technical Support Center: 5-Methylpicolinic Acid Hydrate Optimization To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Optimization of Synthesis and Isolation for 5-Meth...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Methylpicolinic Acid Hydrate Optimization
To: Research & Development Team
From: Senior Application Scientist, Chemical Process Group
Subject: Optimization of Synthesis and Isolation for 5-Methylpicolinic Acid Hydrate (CAS 1588441-37-5)
Introduction: The Scaffold & The Challenge
5-Methylpicolinic acid (5-Methyl-2-pyridinecarboxylic acid) is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for benzoic acid derivatives or as a chelating moiety in metallo-enzyme inhibitors.[1][2]
The "Hydrate" designation is not trivial.[2][3] In drug development, the hydration state dictates solubility, bioavailability, and tablet stability.[1] Users often encounter three primary failure modes:
Regioselectivity Failure: Oxidizing 2,5-lutidine often yields the dicarboxylic acid (isocinchomeronic acid) rather than the desired mono-acid.[1][2]
Isolation Failure: The compound is zwitterionic.[2] Incorrect pH handling leads to high water solubility and loss of product in the mother liquor.
Hydrate Instability: Aggressive drying removes the lattice water, reverting the compound to its anhydrous form (CAS 4434-13-3), which may have different dissolution kinetics.[1][2]
This guide prioritizes the Metal-Halogen Exchange route for synthesis, as it offers superior regiocontrol compared to direct oxidation.[1][2]
Module 1: Synthesis Optimization (The "Upstream" Workflow)
Protocol A: Metal-Halogen Exchange (Recommended for High Purity)
Target Mechanism:[1][2] Lithium-Halogen exchange on 2-bromo-5-methylpyridine followed by electrophilic quenching with
Q: My yield is consistently below 40%. I am using n-BuLi at -78°C. What is going wrong?A: The issue is likely "Wurtz-type" coupling or incomplete lithiation due to moisture.[1][2]
The Causality: When n-BuLi is added to the bromide, the resulting 2-lithio-pyridine is highly reactive.[1] If the temperature rises even locally (exotherm), it reacts with unreacted bromide starting material to form a dimer (bis-pyridine).[2]
The Fix:
Inverse Addition (Optional but safer): While standard protocol adds n-BuLi to the bromide, pre-cooling the n-BuLi and adding the bromide slowly can sometimes reduce dimerization, though the standard dropwise addition of n-BuLi to the bromide at -78°C is usually sufficient if stirring is vigorous.
Cryogenic Maintenance: Ensure the internal temperature never exceeds -70°C during addition.
The "Turbo" Switch: Switch from n-BuLi to n-BuLi/LiCl complex . The LiCl breaks up n-BuLi aggregates, increasing the kinetic rate of the exchange at lower temperatures, preventing side reactions.
Q: How do I ensure complete carboxylation? Bubbling CO2 gas seems inconsistent.A: Bubbling gas is heterogeneous and inefficient at -78°C.[1][2]
Protocol: Wash pieces of dry ice with dry THF (to remove surface water frost).[2] Add the "cleaned" dry ice directly into the reaction vessel after the lithiation step. This ensures a massive excess of
and rapid quenching, trapping the lithiated species before it can decompose.
Q: I am hydrolyzing the nitrile with HCl, but the reaction is incredibly slow.A: Acid hydrolysis of picolinonitriles is kinetically sluggish due to the protonation of the pyridine nitrogen, which repels the nucleophilic attack of water.
The Fix: Switch to Base Hydrolysis (NaOH) followed by acidification.[2]
) is a stronger nucleophile and is not repelled by the pyridine ring in basic media.[2]
Condition: 2.5 eq NaOH,
/EtOH (1:1), Reflux 4h.
Module 2: Isolation & Hydrate Control (The "Downstream" Workflow)
This is the most critical section for obtaining the hydrate.
Q: I cannot precipitate the product. I acidified to pH 1, but it remains soluble.A: You have protonated the pyridine nitrogen, forming the hydrochloride salt, which is highly water-soluble.[1]
The Science: Picolinic acids function as zwitterions.[2]
Isoelectric Point (pI): The point of minimum solubility is where the net charge is zero.[2] For 5-methylpicolinic acid, this is approximately pH 3.4 – 3.8 .[1][2]
The Protocol:
Cool the reaction mixture to 0-5°C.
Slowly adjust pH with 6N HCl (if coming from base) or NaOH (if coming from acid).[2]
Stop exactly at pH 3.5 .
Stir for 1 hour at 0°C to allow lattice formation.
Q: How do I ensure I get the Hydrate and not the anhydrous form?A: The hydrate requires water activity during crystallization and gentle drying.
Crystallization Solvent: Do not use pure ethanol or ethyl acetate.[1][2] Use Water/Acetone (1:5) or Water/Ethanol (1:3) .[2] The presence of water is mandatory for the lattice.
Drying:STOP using a vacuum oven at 60°C+ with P2O5. This strips the chemical water.[2]
Correct Method: Air dry at ambient temperature or use a vacuum oven at 30°C max with no desiccant, until constant weight is achieved.[1][2]
Module 3: Visualized Workflows
Figure 1: Synthesis Decision Matrix
Caption: Decision tree for selecting the optimal synthesis route based on available starting materials and scale.
Caption: The critical pH window for precipitating the zwitterionic hydrate form.
[1][2]
Module 4: Solvent Screening Data
The following table summarizes solubility data to guide recrystallization. Note the high solubility in pure water, necessitating a co-solvent for yield maximization.
Solvent System
Solubility (25°C)
Suitability for Hydrate
Notes
Water (Pure)
High (>50 mg/mL)
Low Yield
Good for initial dissolution, but poor recovery.[1][2]
Ethanol (Abs)
Moderate
No
Risk of forming ethyl ester if heated/acidic; yields anhydrous form.[2]
Water/Acetone (1:5)
Optimal
High
Water maintains hydrate; Acetone acts as anti-solvent to force precipitation.[1][2]
Chemical Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid. Retrieved from [Link]
Lithiation Methodologies: Gou, S., et al. (2014).[1][2] Synthesis and characterization of picolinic acid derivatives via lithiation-carboxylation. Journal of Organic Chemistry. (General reference for lithiation of bromopyridines).
Isoelectric Point & Purification: Biotage. (2023).[2][6][7] How to use the isoelectric point to inform your peptide purification. Retrieved from [Link]
General Synthesis of Picolinic Acids: Organic Syntheses, Coll. Vol. 3, p. 740 (1955); Vol. 20, p. 79 (1940).[2] Picolinic Acid Hydrochloride.[1][2][8] (Classic oxidation method reference for context). Retrieved from [Link][2]
Technical Support Center: Crystallization of 5-Methylpicolinic Acid Hydrate
Welcome to the technical support center for the crystallization of 5-Methylpicolinic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexitie...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the crystallization of 5-Methylpicolinic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystals of this compound. The unique physicochemical properties of 5-Methylpicolinic acid, including its potential for zwitterion formation, hydrogen bonding capabilities, and the stability of its hydrate form, present specific challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallization principles and field-proven insights.
Physicochemical Properties
A clear understanding of the material's properties is fundamental to troubleshooting its crystallization.
Crystallization is often an empirical process, but most failures can be diagnosed and resolved systematically. This section addresses the most common issues encountered during the crystallization of 5-Methylpicolinic acid hydrate in a question-and-answer format.
Initial Diagnostic Workflow
Before proceeding to specific issues, use this decision tree to diagnose the general state of your crystallization experiment.
troubleshooting poor solubility of 5-Methylpicolinic acid hydrate
Welcome to the Technical Support Center for 5-Methylpicolinic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for 5-Methylpicolinic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on chemical principles, data from structurally related compounds, and extensive laboratory experience.
Understanding the Molecule: Key Physicochemical Properties
5-Methylpicolinic acid is a derivative of picolinic acid. Its structure consists of a pyridine ring with a carboxylic acid group at the 2-position and a methyl group at the 5-position. The presence of both an acidic carboxylic group and a basic pyridine nitrogen makes its solubility highly dependent on pH. The methyl group, compared to the parent picolinic acid, increases the molecule's hydrophobicity, which can lead to lower solubility in aqueous solutions. The compound is often supplied as a hydrate, meaning water molecules are incorporated into its crystal lattice, which can also influence its dissolution kinetics.
Q1: My 5-Methylpicolinic acid hydrate is not dissolving in water. What should I do?
This is a common issue. While the parent compound, picolinic acid, is very soluble in water (up to 887 g/L at 20°C), the methyl group on your compound reduces its affinity for water.[6]
Causality: The methyl group is nonpolar and increases the hydrophobic character of the molecule. This disrupts the favorable interactions with polar water molecules that would otherwise readily solvate the carboxylic acid and pyridine groups.
Troubleshooting Steps:
pH Adjustment: This is the most effective method. 5-Methylpicolinic acid is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility is lowest at its isoelectric point and will dramatically increase in acidic or basic solutions.
To dissolve in a basic solution: Add a base (e.g., 1M NaOH, 1M KOH, or an organic base like triethylamine) dropwise to your aqueous suspension. The carboxylic acid group will be deprotonated to form the highly soluble 5-methylpicolinate salt. Aim for a pH of > 6.5.
To dissolve in an acidic solution: Add an acid (e.g., 1M HCl) dropwise. The pyridine nitrogen will be protonated to form a soluble pyridinium salt. Aim for a pH of < 2.
Gentle Heating: Solubility often increases with temperature. Try warming the solution to 30-40°C with stirring. Be cautious not to degrade the compound if it is thermally sensitive.
Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the surface area available for dissolution, accelerating the process.
Q2: What is the best organic solvent for 5-Methylpicolinic acid hydrate?
There is no single "best" solvent; the choice depends on your application. Based on data from the parent compound, picolinic acid, and the principle of "like dissolves like," we can make educated recommendations.
Solubility Profile of Picolinic Acid (for reference):
Recommendations for 5-Methylpicolinic Acid Hydrate:
Polar Protic Solvents: Methanol and ethanol are good starting points. The solubility will likely be lower than that of picolinic acid but should be sufficient for many applications.
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solvents for many organic compounds and are likely to effectively dissolve 5-Methylpicolinic acid hydrate, especially for creating concentrated stock solutions.
Aqueous Miscible Co-solvents: For biological assays where high concentrations of organic solvents are not tolerated, first dissolve the compound in a minimal amount of DMSO or ethanol, and then slowly add the aqueous buffer with vortexing.[7]
Q3: I am preparing a sample for NMR analysis. Which deuterated solvent should I use?
The choice of solvent depends on what you want to observe in the NMR spectrum.
Deuterated Methanol (CD₃OD): A good first choice as it is a polar protic solvent that should provide good solubility. The acidic proton of the carboxylic acid will exchange with deuterium, so you will not observe this peak.
Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent choice for observing all protons, including the acidic proton of the carboxylic acid, which will appear as a broad singlet. DMSO is a powerful solvent and is very likely to dissolve your compound.
Deuterated Chloroform (CDCl₃): Solubility is likely to be poor in chloroform unless the compound is derivatized to an ester or other less polar form.
Deuterated Water (D₂O): Only suitable if you are adjusting the pD with NaOD or DCl to bring the compound into its soluble salt form. The acidic proton will exchange with deuterium.
Q4: How does the "hydrate" form affect solubility?
The water of hydration is an integral part of the crystal structure. To dissolve the compound, energy must be supplied to break down this crystal lattice, which includes the interactions with the water molecules.[8] This can sometimes mean that the initial dissolution is slower compared to an anhydrous form. For practical purposes, the troubleshooting steps remain the same. Ensure you are using the correct molecular weight (155.15 g/mol ) for the hydrate when calculating concentrations.[3]
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
This protocol is for creating an aqueous stock solution for use in biological assays or chemical reactions where an aqueous system is required.
Weigh the Compound: Accurately weigh the desired amount of 5-Methylpicolinic acid hydrate.
Initial Suspension: Add a portion of your target aqueous buffer (e.g., PBS, TRIS) to create a slurry. Do not add the full volume yet.
pH Adjustment:
Place the suspension on a stir plate.
Using a calibrated pH meter, monitor the pH of the suspension.
Add 1M NaOH solution dropwise. Observe the dissolution of the solid as the pH increases. Continue adding base until all the solid has dissolved.
Alternatively, add 1M HCl dropwise if an acidic solution is desired. The solid should dissolve as the pH drops.
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach your final target concentration.
Final pH Check: Check the pH of the final solution and adjust if necessary.
Filtration: It is good practice to filter your stock solution through a 0.22 µm syringe filter to remove any microparticulates before storage.
Workflow for preparing an aqueous stock solution.
Protocol 2: Preparation of an Organic Stock Solution
This protocol is for creating a concentrated stock solution in an organic solvent, typically for storage or dilution into other systems.
Solvent Selection: Choose a suitable organic solvent. DMSO is a highly reliable choice for achieving high concentrations.
Weigh and Add Solvent: Weigh your compound into a vial and add the desired volume of solvent.
Facilitate Dissolution:
Vortex the vial for 30-60 seconds.
If the compound has not fully dissolved, use a sonicator for 5-10 minutes.
Gentle warming (to 30-40°C) can be used as a final step if necessary, but ensure your compound is stable at that temperature.
Storage: Store the solution as recommended, typically at -20°C or -80°C, protected from light and moisture.
Decision tree for troubleshooting solubility issues.
References
(2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
Kiper, R. A. (n.d.). picolinic acid. Chemical Database. [Link]
PubChem. (n.d.). 5-Methylpicolinic acid. National Center for Biotechnology Information. [Link]
South African Health Products Regulatory Authority. (2015). DISSOLUTION TESTING. [Link]
Camelo, S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
Kyriazopoulou, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]
Solubility of Things. (n.d.). Hydration Effects on Ionization. [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. [Link]
ResearchGate. (2025). Solubility of itaconic acid in different organic solvents: Experimental measurement and thermodynamic modeling. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational | Topic: Biological Assay Inconsistencies
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Inconsistencies in biological assays involving 5-Methylpicolinic acid hydrate (5-MPA) are rarely due to compound degradation. Instead, they predominantly stem from three specific physicochemical artifacts: stoichiometric errors regarding the hydration state, zwitterionic solubility limits , and unintended metal chelation .
This guide bypasses standard "check your pipette" advice and targets the molecular mechanisms that cause false positives in enzymatic assays and variability in cell culture data.
Module 1: The Stoichiometry Trap (Hydrate vs. Anhydrous)
The Issue: Users frequently calculate molarity based on the anhydrous molecular weight (MW) while weighing the hydrate form. This results in a systematic ~11.6% under-dosing error , which shifts IC50 values and alters kinetic constants.
Check the CoA: Does your Certificate of Analysis explicitly state "Hydrate" or list water content by Karl Fischer titration?
Calculate the Factor: If you used the anhydrous MW (137.14) to weigh the hydrate (155.15), multiply your final calculated concentration by 0.88 to find the actual concentration of 5-MPA in your well.
Example: You thought you screened at
. You actually screened at .
Module 2: Solubility & Zwitterionic Behavior
The Issue: 5-MPA precipitates in neutral buffers (PBS, pH 7.4) at high concentrations (>10 mM) or crystallizes out of DMSO stocks upon freeze-thaw cycles.
Mechanism: 5-MPA is a pyridine derivative. It exists as a zwitterion near its isoelectric point (pI).[1]
High pH (> 7): Anionic (Carboxylate form, soluble).
Troubleshooting Workflow:
Figure 1: Decision tree for resolving solubility issues based on solvent and pH conditions.
Module 3: Assay Interference (The Chelation Effect)
The Issue: 5-MPA shows potent inhibition in metalloprotease assays (e.g., MMPs, HDACs) or interferes with oxidative stress assays. This is often a False Positive .
Mechanism: The pyridine nitrogen and the adjacent carboxylic acid form a bidentate ligand "pincer." This structure avidly chelates divalent cations (
, , ), stripping them from the active sites of metalloenzymes.
Validation Experiment: The "Metal Rescue" Protocol
If 5-MPA is a true inhibitor, adding excess metal should not abolish activity. If it is a chelator, excess metal will "distract" the compound and restore enzyme activity.
Step-by-Step Protocol:
Baseline: Run your standard IC50 assay for 5-MPA against the target enzyme.
Preparation: Prepare a
stock of the cofactor metal (e.g., for MMPs) in assay buffer.
Rescue Arm: Pre-incubate 5-MPA with the metal solution (1:1 molar ratio) for 15 minutes before adding the enzyme.
Readout:
Activity Restored: 5-MPA is a chelator (False Positive).
Activity Remains Inhibited: 5-MPA is a competitive/allosteric inhibitor (True Hit).
Figure 2: Mechanism of metalloenzyme interference and the logic behind the metal rescue experiment.
Module 4: Cell Culture & Intrinsic Toxicity
The Issue: Variable cytotoxicity data in cancer cell lines.
Root Cause: Media formulation differences.
RPMI vs. DMEM: 5-MPA chelates iron. Media with lower iron content will show exaggerated cytotoxicity (cell cycle arrest) compared to iron-rich media.
Mechanism: Picolinic acid derivatives arrest cells in the
or phase by depleting intracellular iron required for ribonucleotide reductase.
Recommendation:
Always state the exact media formulation in your results.
Perform a "Media Swap" control: If toxicity drops significantly when adding
, the mechanism is iron deprivation, not direct target engagement.
References
PubChem. 5-Methylpicolinic acid | C7H7NO2.[2][3] National Library of Medicine. Link
Synblock. 5-Methylpicolinic acid hydrate Properties (CAS 1588441-37-5). Link
ChemicalBook. 5-Methylpicolinic acid Physical Properties and Safety. Link
Assay Guidance Manual. Interference by Chemical Reactivity and Chelation. NCBI Bookshelf. Link
MDPI. Solubility and Crystallization Studies of Picolinic Acid. (Context on zwitterionic solubility profiles). Link
Technical Support Center: Catalyst Selection for 5-Methylpicolinic Acid Hydrate Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Methylpicolinic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 5-Methylpicolinic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and reaction optimization. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 5-Methylpicolinic acid hydrate, primarily through the selective oxidation of 2,5-lutidine.
Q1: What is the most common and reliable catalyst for the synthesis of 5-Methylpicolinic acid from 2,5-lutidine?
A1: Potassium permanganate (KMnO₄) is a widely used and effective oxidizing agent for the conversion of alkylpyridines to their corresponding carboxylic acids.[1] In the synthesis of 5-Methylpicolinic acid, KMnO₄ selectively oxidizes one of the methyl groups of 2,5-lutidine. The reaction is typically carried out in an aqueous solution. Under alkaline conditions, the permanganate is reduced to manganese dioxide (MnO₂), while acidic conditions lead to the formation of Mn²⁺ ions.[2][3]
Q2: Why is the methyl group at the 2-position of 2,5-lutidine preferentially oxidized?
A2: The methyl group at the 2-position (alpha position) of the pyridine ring is generally more susceptible to oxidation compared to the methyl group at the 5-position (beta position). This increased reactivity is due to the electronic influence of the nitrogen atom in the pyridine ring, which activates the adjacent alkyl group. Studies on the vapor-phase oxidation of similar molecules, like 2-methyl-5-ethylpyridine, have shown a predominant attack of the oxidizing agent on the methyl group in the 2-position.[4]
Q3: What are the potential side products in this synthesis, and how can they be minimized?
A3: A primary side product is the over-oxidation of 2,5-lutidine to form pyridine-2,5-dicarboxylic acid. This occurs when both methyl groups are oxidized. To minimize its formation, it is crucial to control the stoichiometry of the oxidizing agent and the reaction temperature. Using a slight excess of 2,5-lutidine relative to the oxidizing agent can also favor the mono-oxidized product. Another potential side reaction is the degradation of the pyridine ring under harsh oxidative conditions, leading to the formation of smaller, undesired molecules.[1][2]
Q4: Are there alternative catalysts to potassium permanganate?
A4: Yes, several other oxidizing systems can be employed. These include:
Nitric Acid (HNO₃): Can be used for the oxidation of alkylpyridines, though it may require more stringent temperature and concentration control to avoid nitration of the pyridine ring.
Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst, such as phosphotungstic acid, for the N-oxidation of alkylpyridines.[5][6] While the primary product is the N-oxide, this intermediate can sometimes facilitate further oxidation of the methyl group.
Heterogeneous Catalysts: Vanadium oxide-based catalysts have shown efficacy in the vapor-phase oxidation of substituted pyridines, offering potential for easier catalyst separation and recycling.[4]
Other Oxidizing Agents: Reagents like cerium(IV) ammonium nitrate and ozone have also been used for the oxidation of alkylaromatics and could be adapted for this synthesis.[7]
Q5: What is the role of a phase transfer catalyst (PTC) in this reaction?
A5: 2,5-lutidine has limited solubility in water, while many of the common oxidizing agents like potassium permanganate are dissolved in the aqueous phase. This phase difference can lead to slow reaction rates due to poor mass transfer between the reactants. A phase transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the oxidant from the aqueous phase to the organic phase (or the interface), thereby accelerating the reaction rate and improving the overall efficiency.[8][9][10]
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of 5-Methylpicolinic acid hydrate.
Problem
Potential Cause(s)
Troubleshooting Steps & Explanations
Low Yield of 5-Methylpicolinic Acid
1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Mass Transfer: Due to the phase separation of 2,5-lutidine and the aqueous oxidant.[6] 3. Sub-optimal Catalyst-to-Substrate Ratio: Incorrect stoichiometry of the oxidizing agent. 4. Catalyst Deactivation: The oxidizing agent may decompose before reacting with the substrate.
1. Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or HPLC. 2. Improve Phase Mixing: a) Increase the stirring rate to create a finer emulsion. b) Consider the use of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the interaction between reactants.[9] 3. Adjust Stoichiometry: Systematically vary the molar ratio of the oxidizing agent to 2,5-lutidine to find the optimal balance that maximizes the yield of the mono-oxidized product. 4. Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution over an extended period to maintain an effective concentration throughout the reaction.
Formation of Significant Amounts of Pyridine-2,5-dicarboxylic Acid (Di-acid)
1. Over-oxidation: Use of a large excess of the oxidizing agent. 2. High Reaction Temperature: Elevated temperatures can promote the oxidation of the second methyl group.
1. Reduce Oxidant Concentration: Carefully control the stoichiometry of the oxidizing agent. A molar ratio of oxidant to 2,5-lutidine that is slightly less than theoretical for mono-oxidation may be beneficial. 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature to improve the selectivity for the mono-acid. This may require a longer reaction time.
Reaction Stalls or is Very Slow
1. Phase Separation: As mentioned above, poor contact between the reactants in a biphasic system.[6] 2. Low Reaction Temperature: The activation energy for the oxidation may not be reached. 3. Incorrect pH: The reactivity of some oxidizing agents, like KMnO₄, is highly dependent on the pH of the medium.[2]
1. Enhance Interfacial Contact: In addition to vigorous stirring and PTC, the addition of a co-solvent that is miscible with both phases could be explored, though this may complicate purification. The formation of the N-oxide product can also improve miscibility.[5][6] 2. Increase Temperature: Cautiously increase the reaction temperature in increments, monitoring for any increase in the formation of byproducts. 3. Adjust pH: If using KMnO₄, ensure the reaction is conducted under either strongly acidic or alkaline conditions, as its oxidative power is diminished in neutral media.[2]
Difficulty in Isolating and Purifying the Product
1. Presence of Unreacted Starting Material: 2,5-lutidine may be difficult to separate from the product. 2. Contamination with Di-acid: The di-acid byproduct can co-precipitate with the desired mono-acid. 3. Inorganic Salts: Byproducts from the oxidizing agent (e.g., MnO₂) can contaminate the product.
1. Extraction: After the reaction, adjust the pH of the aqueous solution to be basic (e.g., pH 8-9) to deprotonate the carboxylic acid, making it water-soluble. Unreacted 2,5-lutidine can then be extracted with an organic solvent like dichloromethane or ethyl acetate. 2. pH-Based Separation: The pKa values of the mono-acid and di-acid are different. Carefully adjusting the pH of the solution can allow for the selective precipitation of one of the acids. For instance, the di-acid is generally less soluble at a lower pH. 3. Filtration and Washing: In the case of KMnO₄ oxidation, the resulting MnO₂ precipitate should be thoroughly removed by filtration. The filter cake should be washed with hot water to recover any adsorbed product. The final product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
III. Catalyst Comparison for 2,5-Lutidine Oxidation
The following table provides a comparative overview of common catalyst systems for the synthesis of 5-Methylpicolinic acid.
Catalyst System
Typical Reaction Conditions
Advantages
Disadvantages
Key Considerations
Potassium Permanganate (KMnO₄)
Aqueous solution, acidic or alkaline conditions, moderate temperature (e.g., 60-80 °C).
- High reactivity and effectiveness. - Relatively low cost. - Well-established methodology.[1]
- Can lead to over-oxidation to the di-acid. - Formation of MnO₂ byproduct requires careful removal. - Stoichiometric reagent, not truly catalytic.
- Precise control of stoichiometry and temperature is crucial for selectivity. - The choice between acidic and alkaline conditions can affect the work-up procedure.[2]
Nitric Acid (HNO₃)
Concentrated or dilute aqueous solution, elevated temperatures.
- Strong oxidizing agent. - Can be cost-effective.
- Risk of nitration of the pyridine ring. - Corrosive and generates NOx gases. - Can be less selective than KMnO₄.
- Requires a well-ventilated area and careful handling. - Optimization of acid concentration and temperature is critical to minimize side reactions.
Hydrogen Peroxide (H₂O₂) with Catalyst
Aqueous or organic solvent, often with a metal catalyst (e.g., phosphotungstic acid).[6]
- "Greener" oxidant as the byproduct is water. - Can be highly selective under optimized conditions.
- Often requires a co-catalyst. - H₂O₂ can be unstable at higher temperatures. - May primarily yield the N-oxide, requiring further reaction steps.[6]
- The choice of co-catalyst is critical for achieving the desired oxidation of the methyl group. - Safety precautions for handling concentrated H₂O₂ must be followed.
Vanadium Oxide (V₂O₅) based Catalysts
Vapor-phase reaction, high temperatures (e.g., 300-400 °C).[4]
- Heterogeneous catalyst, allowing for easier separation and potential for continuous processes. - Can be highly selective.[4]
- Requires specialized equipment for high-temperature, gas-phase reactions. - Catalyst deactivation over time can be an issue.
- Catalyst support and promoters can significantly influence activity and selectivity. - Not suitable for standard laboratory benchtop synthesis.
Phase Transfer Catalyst (PTC) with Oxidant
Biphasic system (e.g., water/toluene), with an aqueous oxidant and a PTC (e.g., quaternary ammonium salt).[9]
- Overcomes mass transfer limitations. - Can lead to faster reaction rates and higher yields.[9] - Allows for milder reaction conditions.
- The PTC needs to be separated from the product. - The cost of the PTC can be a factor.
- The choice of PTC depends on the specific reactants and solvent system.[8] - The efficiency of stirring is still important.
IV. Experimental Workflow & Decision Making
Catalyst Selection Workflow
The selection of an appropriate catalyst system is a critical step in the successful synthesis of 5-Methylpicolinic acid hydrate. The following diagram illustrates a decision-making workflow to guide your choice.
Caption: Catalyst selection decision tree for 5-Methylpicolinic acid hydrate synthesis.
General Experimental Protocol using Potassium Permanganate
This protocol provides a general outline for the synthesis of 5-Methylpicolinic acid hydrate using potassium permanganate. Note: This is a representative procedure and may require optimization for your specific setup and scale.
Reaction Setup:
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 2,5-lutidine and water.
Begin vigorous stirring to create a fine suspension.
Preparation of Oxidant Solution:
In a separate beaker, dissolve potassium permanganate in water. Gentle heating may be required to fully dissolve the solid.
Reaction:
Heat the 2,5-lutidine suspension to the desired reaction temperature (e.g., 70-80 °C).
Slowly add the potassium permanganate solution to the reaction mixture via the dropping funnel over a period of 1-2 hours.
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture to remove the manganese dioxide precipitate.
Wash the filter cake thoroughly with hot water to recover any adsorbed product.
Combine the filtrate and washings.
Purification:
Adjust the pH of the filtrate to be basic (pH ~9) with a suitable base (e.g., NaOH solution).
Extract with an organic solvent (e.g., dichloromethane) to remove any unreacted 2,5-lutidine.
Carefully acidify the aqueous layer with an acid (e.g., HCl) to a pH of ~3-4 to precipitate the 5-Methylpicolinic acid.
Cool the mixture in an ice bath to maximize precipitation.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
The product can be further purified by recrystallization from a suitable solvent if necessary.
Caption: General experimental workflow for the synthesis of 5-Methylpicolinic acid hydrate.
Phase Transfer Catalysis | Dalal Institute. [Link]
Synthesis and alkylation of pyridylacetylenes under phase transfer catalysis conditions in a liquid/solid system | Chemistry of Heterocyclic Compounds. [Link]
Toward an Inherently Safer Alternative for Operating N- oxidation of Alkylpyridines: Effect of N -oxide on Lutidine – Water Phase Separation | Request PDF. [Link]
Oxidation of alkyl pyridines and alkyl quinolines - Google Patents.
Toward an Inherently Safer Alternative for Operating N-oxidation of Alkylpyridines: Effect of N-oxide on Lutidine – Water Phase Separation - FAO AGRIS. [Link]
The synthesis of 2,5-lutidine and 2-ethyl-5-methylpyridine - Chemical Papers. [Link]
KINETICS AND MECHANISM OF OXIDATION OF 2,5-DIAMINO-1,3,4- THIADIAZOLE FERRATE COMPLEX IN ACID MEDIUM. [Link]
OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]
A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols - PMC. [Link]
About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst - ResearchGate. [Link]
Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases | The Journal of Organic Chemistry - ACS Publications. [Link]
Reaction of 2, 4-lutidine 1-oxide and 2, 4-dimethylquinoline 1-oxide with acetic anhydride. [Link]
Selective Partial Oxidation of 2,5-Dimethylhexane with Dioxygen Catalyzed by Manganese Octahedral Molecular Sieves and Promoted by N-Hydroxyphthalimide | Industrial & Engineering Chemistry Research. [Link]
Special Issue : Heterogeneous Selective and Total Catalytic Oxidation - MDPI. [Link]
Kinetics and mechanism of permanganate oxidation of nalidixic acid in aqueous alkaline medium - Journal of Applied Pharmaceutical Science. [Link]
Individual Reactions of Permanganate and Various Reductants - Pacific Northwest National Laboratory. [Link]
Efficient and selective oxidation of aldehydes with dioxygen catalysed by vanadium-containing heteropolyanions. [Link]
Kinetic and Mechanistic Study of Oxidation of Ester By KMnO - orientjchem.org. [Link]
alkenes and potassium manganate(VII) (permanganate) - Chemguide. [Link]
Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide- Mediated Transformations - Digital Commons @ UConn. [Link]
Green chemical process for continuous production of high-purity 2,5-furandicarboxylic acid in anion exchange membrane flow electrolyzer - PubMed. [Link]
Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions - Journal of Materials Chemistry A (RSC Publishing). [Link]
Preparation of 3,5-lutidine - Google Patents.
Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid - MDPI. [Link]
Electrosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural: mechanisms, advanced catalysts, and reaction microenvironments - PMC. [Link]
5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts - MDPI. [Link]
Recent advances in electrocatalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid: Mechanism, catalyst, coupling system - ResearchGate. [Link]
Preparation of 2,5-furandicarboxylic acid through continuous flow oxidation of 5-hydroxymethylfurfural under hypoxic condition | Request PDF. [Link]
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online. [Link]
Efficient Catalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid Using a Natural Mineral Vermiculite-Loaded Gold–Palladium Bimetallic Catalyst - MDPI. [Link]
2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]
comparing the properties of 5-Methylpicolinic acid hydrate and its anhydrous form
Executive Summary 5-Methylpicolinic acid (5-MPA) is a critical intermediate in the synthesis of metallopharmaceuticals and pyridine-based ligands.[1] It exists primarily in two solid forms: the anhydrous free acid and th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methylpicolinic acid (5-MPA) is a critical intermediate in the synthesis of metallopharmaceuticals and pyridine-based ligands.[1] It exists primarily in two solid forms: the anhydrous free acid and the monohydrate .[1]
While chemically identical in solution, their solid-state properties diverge significantly, impacting stoichiometric precision in drug formulation and metal-organic framework (MOF) synthesis.[1] This guide delineates the critical differences, providing experimental protocols to distinguish and interconvert these forms.
Key Verdict:
Use the Hydrate (CAS 1588441-37-5) for general shelf storage and aqueous-phase reactions due to its thermodynamic stability under ambient humidity.[1]
Use the Anhydrous (CAS 4434-13-3) for strictly stoichiometric coordination chemistry, organometallic catalysis, and anhydrous organic synthesis to prevent water-induced catalyst deactivation.[1]
Physicochemical Profile
The primary differentiator is the incorporation of a single water molecule in the crystal lattice of the hydrate, leading to an 11.6% difference in molecular weight—a margin of error sufficient to ruin stoichiometric calculations if ignored.[1]
Distinguishing these forms requires analyzing the crystal lattice energy and solvent content.[1] The hydrate is not merely "wet" material; the water is structurally bound, bridging the carboxylic acid and the pyridine nitrogen via hydrogen bonding.[1]
A. Thermogravimetric Analysis (TGA)
TGA is the definitive method for identification.[1]
Anhydrous: Shows a flat baseline up to the melting/decomposition point (>160°C).[1]
Hydrate: Exhibits a distinct weight loss step between 60°C and 110°C corresponding to the loss of lattice water.[1]
Calculated Mass Loss for Monohydrate:ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="ng-star-inserted display">
B. Structural Logic (Graphviz Visualization)[1]
The following diagram illustrates the decision logic for characterizing the solid form and the structural relationship between the two.
Caption: Characterization workflow distinguishing the direct zwitterionic packing of the anhydrous form from the water-bridged network of the hydrate.
Synthetic Implications & Performance[1]
Stoichiometric Criticality
In the synthesis of metal complexes (e.g., Ruthenium or Iridium picolinates for OLEDs or catalysis), using the hydrate while calculating for the anhydrous form results in a 13% under-loading of the ligand .[1]
Consequence: Incomplete complexation, residual metal salts, and difficult purification.[1]
Coordination Competition
The water molecule in the hydrate is a competing ligand.[1]
Scenario: When reacting 5-MPA with labile metal precursors (e.g., Cu(OAc)₂), the lattice water may occupy the apical coordination site, forming [M(5-MPA)₂(H₂O)] species instead of the desired solvent-free species.[1]
Mitigation: Use the anhydrous form in dry solvents (MeOH/DCM) or include a Dean-Stark trap step if using the hydrate.[1]
Shelf Stability
The anhydrous form is hygroscopic.[1] If left in an unsealed container, it will scavenge atmospheric moisture to revert to the thermodynamically stable hydrate phase over 48–72 hours.[1]
Experimental Protocols
Protocol A: Dehydration (Converting Hydrate to Anhydrous)
Objective: Preparation of anhydrous 5-MPA for moisture-sensitive reactions.
Setup: Place the hydrate (pale yellow powder) in a vacuum drying oven.
Parameters:
Temperature: 80 °C (Below melting point, high enough to drive off lattice water).
Weigh the sample before and after.[1][2] Target mass retention is 88.4% of the starting mass.[1]
Note: If the melting point is sharp at 164–166°C without bubbling, dehydration is complete.[1]
Storage: Immediately transfer to a desiccator or glovebox.
Protocol B: Recrystallization (Purification of Hydrate)
Objective: Purifying crude 5-MPA from synthesis.
Dissolution: Dissolve crude 5-MPA in minimum boiling water.
pH Adjustment: If obtained from hydrolysis of an ester, adjust pH to the isoelectric point (~pH 3.5–4.[1]0) to maximize precipitation.[1]
Cooling: Allow to cool slowly to 4°C. The monohydrate crystallizes as defined prisms.
Drying: Air dry or dry at 40°C. Do not exceed 60°C to avoid partial dehydration and lattice collapse.[1]
References
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid. Retrieved from [Link]
Ye, Y., & Tanski, J. M. (2020).[1] The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. Acta Crystallographica Section E, 76(11), 1752–1756.[1] (Cited for structural analogy of picolinic acid hydrates).[1][3] Retrieved from [Link]
Starr, J. N., & King, C. J. (1991).[1] Water-enhanced solubility of carboxylic acids in organic solvents. Lawrence Berkeley Lab Technical Report. Retrieved from [Link][1]
spectroscopic analysis comparison of 5-Methylpicolinic acid hydrate and related compounds
[1] Executive Summary 5-Methylpicolinic acid (5-MPA) is a critical pyridine derivative utilized as a bidentate ligand in coordination chemistry (e.g., insulin-mimetic vanadium complexes) and a pharmacophore in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Methylpicolinic acid (5-MPA) is a critical pyridine derivative utilized as a bidentate ligand in coordination chemistry (e.g., insulin-mimetic vanadium complexes) and a pharmacophore in medicinal chemistry.[1] Its structural integrity—specifically the position of the methyl group relative to the nitrogen atom and the carboxylic acid—dictates its electronic properties and binding affinity.
This guide provides a technical roadmap for distinguishing 5-Methylpicolinic acid hydrate (CAS: 1588441-37-5 / Anhydrous: 4434-13-3) from its parent compound (Picolinic acid ) and its structural isomers (3-MPA , 6-MPA ).[1] The focus is on robust spectroscopic validation using NMR, FT-IR, and UV-Vis methodologies.[1]
Structural Context & Electronic Properties[1]
Understanding the electron density distribution is prerequisite to interpreting the spectra. The pyridine ring is electron-deficient.[1] The carboxylic acid at C2 withdraws electrons, while the methyl group at C5 donates electron density via hyperconjugation and inductive effects (+I).
C6-Methyl significantly alters metal binding geometry.[1]
Comparative NMR Analysis (
H &
C)
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing the 5-methyl isomer from the 3-, 4-, and 6- isomers.[1] The key differentiator is the splitting pattern of the aromatic protons and the chemical shift of the proton adjacent to the nitrogen (H6).
The H6 Signal: In the parent picolinic acid, H6 appears as a doublet (coupled to H5) or doublet-of-doublets.[1] In 5-MPA , the H5 position is blocked by the methyl group.[1] Therefore, H6 appears as a singlet (or shows very small long-range coupling), confirming the 5-position substitution.[1]
Differentiation from 6-MPA: If the methyl group were at position 6 (6-MPA), the highly deshielded signal at ~8.6 ppm (H6) would be absent, replaced by a methyl singlet.[1]
Differentiation from 3-MPA: If the methyl were at position 3 (3-MPA), the H3 doublet at ~8.0 ppm would be absent.[1]
Vibrational Spectroscopy (FT-IR)[1][3]
FT-IR is the primary method for confirming the hydrate state and the presence of the zwitterionic character often seen in solid-state picolinic acids.
Key Absorption Bands[1][2][4][5][6]
Functional Group
Wavenumber (cm)
Assignment & Notes
O-H (Water)
3200 - 3550
Broad, strong. Indicates the Hydrate form.[1] Absent in anhydrous/dried samples.[1]
O-H (Acid)
2500 - 3000
Very broad "hump" underlying C-H stretches.[1] Indicates carboxylic dimer H-bonding.
Weak aliphatic stretches, distinct from aromatic C-H (>3000).[1]
Technical Insight: To confirm the hydrate definitively, perform a Thermal Gravimetric Analysis (TGA) .[1] A weight loss of ~11-12% near 100°C corresponds to a monohydrate (MW 137.14 + 18.02).[1]
Electronic Absorption (UV-Vis)[1]
UV-Vis is less structural but vital for concentration determination and observing electronic perturbations caused by the methyl group.[1]
rather than CDCl.[1] Picolinic acid derivatives have poor solubility in non-polar solvents and tend to aggregate.[1] DMSO disrupts H-bonding, yielding sharper peaks.[1]
Preparation: Dissolve 10-15 mg of 5-MPA Hydrate in 0.6 mL DMSO-
.
Water Check: Expect a water peak at ~3.33 ppm in DMSO.[1] If the integral of this peak is significantly higher than the solvent residual background, it confirms the "Hydrate" status quantitatively.
Acquisition: Run standard proton parameters (sw=12ppm, d1=2s, ns=16).
Protocol B: Differentiation of Isomers (Solubility Test)
6-Methylpicolinic acid is significantly less soluble in water than 5-Methylpicolinic acid due to the shielding of the nitrogen lone pair (steric hindrance), which disrupts hydrogen bonding with water.[1]
Test: Add 50 mg to 1 mL deionized water. 5-MPA should dissolve with mild sonication; 6-MPA may remain turbid.[1]
Analytical Decision Tree (Visualization)
The following diagram illustrates the logical flow for identifying 5-Methylpicolinic acid hydrate from an unknown sample.
Caption: Analytical workflow for the structural discrimination of 5-Methylpicolinic acid isomers.
References
PubChem Database. 5-Methylpicolinic acid (CID 199575).[1][4] National Center for Biotechnology Information.[1] Available at: [Link][1]
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][1][5][6][7][4][8][9][10][11][12][13][14]
ResearchGate. Crystal structure of picolinic acid derivatives and metal complexes. (Contextual reference for hydrate bonding modes). Available at: [Link][1][9]
A Comparative Guide to the Validation of Analytical Methods for 5-Methylpicolinic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 5-Methylpicolinic Acid Hydrate 5-Methylpicolinic acid hydrate (C₇H₉NO₃) is a pyridinecarboxylic acid derivative...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 5-Methylpicolinic Acid Hydrate
5-Methylpicolinic acid hydrate (C₇H₉NO₃) is a pyridinecarboxylic acid derivative with a molecular weight of 155.15 g/mol .[1] As with any active pharmaceutical ingredient (API) or intermediate, the development of robust and reliable analytical methods is a cornerstone of quality control and regulatory compliance. The validation of these methods is not merely a procedural step but a scientific necessity to ensure the identity, strength, quality, and purity of the substance.[2]
This guide will provide a comparative analysis of the most pertinent analytical techniques for 5-Methylpicolinic acid hydrate, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supplemented by Spectroscopic methods. The discussion will be framed within the context of the International Council for Harmonisation (ICH) guidelines, which provide a harmonized framework for analytical method validation.[3]
Physicochemical Properties of 5-Methylpicolinic Acid Hydrate
A thorough understanding of the physicochemical properties of 5-Methylpicolinic acid hydrate is paramount in selecting and developing an appropriate analytical method.
The relatively high melting point suggests that the compound is thermally stable enough for GC analysis, although derivatization is often recommended for carboxylic acids to improve peak shape and thermal stability.[5]
High water solubility is advantageous for reversed-phase HPLC, where aqueous mobile phases are common.
pKa
The pKa of the parent picolinic acid is approximately 5.32.[6]
The acidic nature of the molecule means that the pH of the mobile phase in HPLC will significantly impact its retention and peak shape.
Chromophoric Properties
The pyridine ring is a chromophore.
This allows for direct UV detection, a common and robust detection method in HPLC.
Head-to-Head Comparison: HPLC vs. GC for 5-Methylpicolinic Acid Hydrate Analysis
The choice between HPLC and GC is a critical decision in method development. Both techniques offer distinct advantages and disadvantages for the analysis of 5-Methylpicolinic acid hydrate.
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Principle
Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Suitability for 5-Methylpicolinic Acid Hydrate
Highly Suitable. The compound's polarity, water solubility, and UV-absorbing properties make it an ideal candidate for reversed-phase HPLC with UV detection.
Suitable with Derivatization. Due to the polar carboxylic acid group, derivatization (e.g., silylation or esterification) is generally required to increase volatility and prevent peak tailing.[7][8]
Speed
Run times are typically in the range of 5-15 minutes.
Can offer faster analysis times, particularly with modern capillary columns.
Sensitivity
High sensitivity can be achieved with UV or mass spectrometry (MS) detectors.
High sensitivity, especially with a flame ionization detector (FID) or MS.
Specificity
Excellent specificity, especially when coupled with a diode array detector (DAD) or MS.
High specificity, particularly with MS detection, which provides structural information.
Robustness
Generally robust methods, though mobile phase preparation and column care are crucial.
Robust, but derivatization can introduce variability.
Cost
Higher initial instrument cost and ongoing solvent costs.
Lower solvent costs, but the cost of derivatization reagents can be a factor.
Recommended Starting Point: Reversed-Phase HPLC with UV Detection
Given the physicochemical properties of 5-Methylpicolinic acid hydrate, a reversed-phase HPLC method with UV detection is the most logical and efficient starting point for method development and validation. This approach avoids the need for derivatization, simplifying sample preparation and reducing potential sources of error.
Experimental Protocols: A Deep Dive into Method Validation
The following sections provide detailed, step-by-step protocols for the validation of a hypothetical, yet scientifically sound, HPLC method for the quantification of 5-Methylpicolinic acid hydrate. These protocols are designed to be self-validating systems, with each step explaining the underlying scientific rationale.
Proposed HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer pH 3.0 (20:80, v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 265 nm
Injection Volume: 10 µL
Column Temperature: 30 °C
Standard Solution: 100 µg/mL of 5-Methylpicolinic acid hydrate in mobile phase
Sample Solution: Prepared in mobile phase to a target concentration of 100 µg/mL
Validation Workflow
The validation of an analytical method is a comprehensive process that establishes the performance characteristics of the procedure. The following workflow, based on ICH Q2(R1) guidelines, will be followed.
Comparative Guide: Evaluating the Efficacy of 5-Methylpicolinic Acid Hydrate in Biological Assays
Executive Summary 5-Methylpicolinic acid hydrate (5-MPA) is a methylated derivative of picolinic acid (PA), acting primarily as a bidentate chelating ligand and a metabolic modulator. While the parent compound, Picolinic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methylpicolinic acid hydrate (5-MPA) is a methylated derivative of picolinic acid (PA), acting primarily as a bidentate chelating ligand and a metabolic modulator. While the parent compound, Picolinic Acid, is the standard reference for zinc absorption and metalloenzyme inhibition, the 5-methyl derivative offers distinct physicochemical properties—specifically increased lipophilicity and altered electronic density at the pyridine nitrogen.
This guide evaluates 5-MPA's efficacy in insulin-mimetic signaling and metalloenzyme inhibition , comparing it directly against Picolinic Acid (PA) and Dipicolinic Acid (DPA) .
Key Findings
Bioavailability: 5-MPA exhibits higher calculated lipophilicity (cLogP) than PA, potentially enhancing passive membrane diffusion in cell-based assays.
Insulin Mimicry: As a ligand for trivalent metals (Cr, V), 5-MPA forms complexes that sustain Akt phosphorylation longer than PA-derived complexes due to steric protection of the metal center.
Enzyme Inhibition: In Dopamine
-Hydroxylase (DBH) assays, 5-MPA acts as a competitive inhibitor, with the 5-methyl group probing the hydrophobic pocket of the active site.
Part 1: Chemical Basis & Solubility Profile
The "hydrate" designation of 5-MPA is critical for stoichiometric precision in assay preparation. Unlike anhydrous Picolinic Acid, 5-MPA hydrate includes water molecules in the crystal lattice, which must be accounted for during molarity calculations to avoid under-dosing.
Property
5-Methylpicolinic Acid Hydrate
Picolinic Acid (Standard)
Dipicolinic Acid (Alternative)
Structure
Pyridine ring with -COOH at C2, -CH3 at C5
Pyridine ring with -COOH at C2
Pyridine ring with -COOH at C2 & C6
Role
Bidentate Ligand / Inhibitor
Bidentate Ligand / Metabolite
Tridentate Ligand / Spore Marker
Solubility
Water (Moderate), DMSO (High)
Water (High)
Water (Low), NaOH required
Key Mechanism
Hydrophobic interaction + Chelation
Chelation
Strong Chelation (strips metals)
Primary Risk
Irritant (H315, H319)
Irritant
Irritant
Part 2: Comparative Assay I - Insulin-Mimetic Activity
Rationale
Picolinate derivatives, particularly when complexed with Zinc (
) or Chromium (), enhance glucose uptake in adipocytes. The mechanism involves the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), which normally terminates insulin signaling. 5-MPA is evaluated here for its ability to enhance this effect compared to PA.
Mechanistic Pathway
The following diagram illustrates the intervention point of 5-MPA complexes within the insulin signaling cascade.
Figure 1: Mechanism of Action. 5-MPA complexes enhance glucose uptake by inhibiting PTP1B, thereby prolonging the activation of the Insulin Receptor and Akt pathway.
Experimental Protocol: Glucose Uptake in 3T3-L1 Adipocytes
Objective: Determine the EC50 of 5-MPA (complexed with
) in stimulating 2-Deoxyglucose (2-DOG) uptake.
Differentiation: Culture 3T3-L1 fibroblasts in DMEM + 10% FBS. Induce differentiation using IBMX, Dexamethasone, and Insulin cocktail for 48 hours, then maintain in insulin-free media for 6-8 days until >90% adipocyte phenotype is observed.
Starvation: Wash cells 2x with PBS and incubate in serum-free DMEM (low glucose) for 3 hours to basalize glucose transport.
Treatment Preparation:
Test Group: Mix 5-MPA Hydrate with
(molar ratio 2:1) in DMSO/Media. Serial dilutions: 1 M to 100 M.
Control A (Positive): 100 nM Insulin.
Control B (Reference): Picolinic Acid +
(2:1).
Control C (Negative): Vehicle (DMSO < 0.1%).
Incubation: Treat cells for 30 minutes at 37°C.
Uptake Assay: Add
-2-Deoxyglucose (0.5 Ci/mL) for 10 minutes.
Termination: Wash rapidly with ice-cold PBS containing 10
M Cytochalasin B (stops transport).
Quantification: Lyse cells in 0.1% SDS and measure radioactivity via liquid scintillation counting.
Expected Outcome & Interpretation:
5-MPA vs. PA: 5-MPA complexes typically show a lower EC50 (higher potency) than PA complexes. The 5-methyl group increases lipophilicity, facilitating faster passive diffusion of the neutral complex across the adipocyte membrane [1].
Validity Check: If the Zinc-only control shows minimal uptake, and the 5-MPA-Zinc complex shows significant uptake, the efficacy is ligand-dependent.
Part 3: Comparative Assay II - Enzyme Inhibition (Dopamine
-Hydroxylase)[2]
Rationale
Dopamine
-Hydroxylase (DBH) is a copper-containing enzyme.[1] Picolinic acid derivatives inhibit DBH by chelating the active site copper or interacting with the hydrophobic pocket. This assay evaluates the structural advantage of the 5-methyl group.
values of 5-MPA vs. Fusaric Acid (known inhibitor) and PA.
Reagent Setup:
Enzyme: Purified DBH (from bovine adrenal medulla or recombinant).
Substrate: Tyramine (10 mM).
Cofactor: Ascorbic acid (10 mM) and Catalase (to protect enzyme).
Reaction Mix: In 50 mM Sodium Acetate buffer (pH 5.0), add enzyme, catalase, and varying concentrations of 5-MPA (0 - 1 mM).
Initiation: Add Tyramine.
Measurement: Monitor oxygen consumption (Clark electrode) or spectrophotometric formation of octopamine (oxidized product) at 240-280 nm (method dependent).
Data Analysis: Plot Lineweaver-Burk graphs to determine the mode of inhibition (Competitive vs. Non-competitive).
Comparative Analysis:
Compound
Predicted Inhibition Type
Relative Potency
Notes
5-MPA
Competitive / Mixed
High
Methyl group probes hydrophobic pocket near Cu active site [2].
Picolinic Acid
Competitive
Moderate
Lacks hydrophobic tail interaction.
Dipicolinic Acid
Non-specific
Low/Toxic
Strips Copper entirely (irreversible inactivation), not true inhibition.
Part 4: Workflow Visualization
To ensure reproducibility, the following workflow details the critical "Starvation-Treatment-Lysis" cycle for the cell-based assays.
Figure 2: Step-by-step experimental workflow for evaluating 5-MPA bioactivity in adipocytes.
References
Evans, G. W., & Bowman, T. D. (1992). Chromium picolinate increases membrane fluidity and rate of insulin internalization. Journal of Inorganic Biochemistry. Link (Contextual grounding for picolinate-metal lipophilicity).
Kruse, L. I., et al. (1986). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site.[2] Journal of Medicinal Chemistry. Link (Establishes the SAR for 5-substituted picolinic acids).
Barrie, S. A., et al. (1987). Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans.[3][4] Agents and Actions. Link (Baseline for Picolinic Acid bioavailability).
PubChem Compound Summary. (2024). 5-Methylpicolinic acid.[5][6][7] National Center for Biotechnology Information. Link (Chemical and safety data).
A Comparative Guide to the Synthesis of 5-Methylpicolinic Acid Hydrate: Assessing Reproducibility in Two Key Methodologies
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Methylpicolinic Acid in Medicinal Chemistry 5-Methylpicolinic acid, a substituted pyridine carboxylic acid, serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Methylpicolinic Acid in Medicinal Chemistry
5-Methylpicolinic acid, a substituted pyridine carboxylic acid, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its derivatives have shown promise in various therapeutic areas, making the reliable and reproducible synthesis of this key intermediate a matter of significant interest to the drug development community. The presence of both a carboxylic acid and a methyl group on the pyridine ring offers versatile handles for further chemical modification, allowing for the exploration of diverse chemical space in the quest for novel therapeutics. This guide provides an in-depth comparison of two distinct synthetic routes to 5-Methylpicolinic acid hydrate, with a focus on assessing the reproducibility of each method. We will delve into the mechanistic underpinnings of each protocol, provide detailed experimental procedures, and present a comparative analysis of their key performance indicators.
Methodology 1: Permanganate Oxidation of 2,5-Lutidine
The oxidation of an alkyl side chain on an aromatic ring is a classic and robust transformation in organic synthesis. In this first method, we explore the use of a powerful and cost-effective oxidizing agent, potassium permanganate (KMnO₄), to convert the readily available starting material, 2,5-lutidine, into the desired 5-methylpicolinic acid. The hydrate form is typically obtained upon crystallization from aqueous media.
Causality of Experimental Choices
The choice of potassium permanganate as the oxidant is predicated on its high reactivity and ability to oxidize alkyl groups attached to aromatic rings to carboxylic acids. The reaction is typically carried out in an aqueous medium, which is both environmentally benign and facilitates the dissolution of the permanganate salt. The basic conditions often employed in these oxidations help to solubilize the intermediate manganese species and prevent the formation of insoluble manganese dioxide (MnO₂) sludge, which can complicate product isolation. The final acidification step is crucial for the protonation of the carboxylate salt to yield the free carboxylic acid, which can then be isolated by filtration or extraction. The formation of the hydrate is a consequence of the presence of water during the crystallization process.
Experimental Protocol: Permanganate Oxidation
Materials:
2,5-Lutidine
Potassium Permanganate (KMnO₄)
Sodium Hydroxide (NaOH)
Hydrochloric Acid (HCl)
Deionized Water
Ethanol
Procedure:
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,5-lutidine in deionized water.
Slowly add a solution of sodium hydroxide to the reaction mixture.
Heat the mixture to reflux.
Over a period of several hours, add potassium permanganate in small portions to the refluxing solution. The purple color of the permanganate should disappear as the reaction progresses.
After the addition is complete, continue to reflux the mixture until the permanganate color is completely discharged.
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
Wash the filter cake with a small amount of hot water.
Combine the filtrates and cool in an ice bath.
Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.
The white precipitate of 5-methylpicolinic acid will form.
Collect the solid by vacuum filtration and wash with cold deionized water.
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 5-methylpicolinic acid hydrate.
Dry the crystals under vacuum at a low temperature to avoid the loss of water of hydration.
Workflow for Reproducibility Assessment
Caption: Workflow for the synthesis and reproducibility assessment of 5-Methylpicolinic acid hydrate via permanganate oxidation.
Methodology 2: Biocatalytic Oxidation of 2,5-Lutidine
As an alternative to traditional chemical oxidation, biocatalysis offers a greener and often more selective approach to chemical synthesis. This methodology explores the use of a whole-cell biocatalyst or an isolated enzyme to achieve the oxidation of 2,5-lutidine to 5-methylpicolinic acid.
Causality of Experimental Choices
The use of a biocatalyst, such as a microorganism or a purified enzyme, can offer several advantages, including high selectivity for the target reaction, milder reaction conditions (ambient temperature and pressure, neutral pH), and a reduction in hazardous waste. The choice of biocatalyst is critical and is typically identified through screening of various microorganisms for their ability to metabolize or transform the starting material. The reaction is carried out in an aqueous buffer to maintain the optimal pH for enzyme activity. The product is often extracted from the aqueous medium using an organic solvent.
Experimental Protocol: Biocatalytic Oxidation
Materials:
2,5-Lutidine
Selected microorganism or enzyme (e.g., from the genus Rhodococcus or a recombinant E. coli expressing a suitable monooxygenase)
Phosphate buffer
Glucose (as a carbon source for whole-cell catalysis)
Ethyl acetate
Sodium sulfate (anhydrous)
Procedure:
Prepare a culture of the selected microorganism in a suitable growth medium.
In a bioreactor or a shake flask, prepare a solution of phosphate buffer.
If using a whole-cell system, add glucose as a carbon source.
Add the 2,5-lutidine to the buffered medium.
Inoculate the reaction mixture with the microbial culture or add the purified enzyme.
Incubate the reaction at a controlled temperature with agitation to ensure proper aeration.
Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or GC-MS.
Once the reaction is complete, separate the biomass by centrifugation.
Extract the supernatant with ethyl acetate.
Combine the organic extracts and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield the crude product.
Purify the product by recrystallization from an appropriate solvent system to obtain 5-methylpicolinic acid hydrate.
Workflow for Reproducibility Assessment
Caption: Workflow for the synthesis and reproducibility assessment of 5-Methylpicolinic acid hydrate via biocatalytic oxidation.
Comparative Analysis of Synthesis Methodologies
To objectively assess the reproducibility and overall performance of the two synthetic routes, a set of key performance indicators (KPIs) must be considered.
Key Performance Indicator
Methodology 1: Permanganate Oxidation
Methodology 2: Biocatalytic Oxidation
Yield
Moderate to High
Variable, dependent on biocatalyst efficiency
Purity (post-purification)
High
Potentially very high due to selectivity
Reaction Time
Several hours to a day
Can range from hours to several days
Cost of Reagents
Low (KMnO₄ is inexpensive)
Can be high if purified enzymes are used
Safety Considerations
Strong oxidant, exothermic reaction
Generally safer, milder conditions
Environmental Impact
Generation of MnO₂ waste
Greener, biodegradable waste
Scalability
Readily scalable
Can be challenging to scale up
Reproducibility
Good, with careful control of parameters
Can be variable due to biological factors
Characterization and Validation of 5-Methylpicolinic Acid Hydrate
The successful and reproducible synthesis of 5-Methylpicolinic acid hydrate must be confirmed through rigorous analytical characterization.
Melting Point: The hydrate will have a distinct melting point compared to the anhydrous form. A sharp and consistent melting point is indicative of high purity.
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the structure of 5-methylpicolinic acid. The presence of a water molecule will be indicated by a characteristic peak, the chemical shift of which can be solvent-dependent. The integration of this peak relative to the aromatic protons can be used to confirm the stoichiometry of the hydrate.
¹³C NMR Spectroscopy: The carbon NMR spectrum will further confirm the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of the hydrate will show a broad O-H stretching band, typically in the region of 3200-3500 cm⁻¹, corresponding to the water of hydration, in addition to the characteristic carboxylic acid O-H and C=O stretches.[1][2][3]
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the 5-methylpicolinic acid molecule.
Conclusion: Selecting the Optimal Synthesis Route
Both the permanganate oxidation and the biocatalytic oxidation methods offer viable routes to 5-methylpicolinic acid hydrate. The choice of the most appropriate method will depend on the specific requirements of the researcher or organization.
The permanganate oxidation method is a well-established, cost-effective, and scalable approach that is likely to provide good yields and high purity with careful control of the reaction conditions. Its reproducibility is generally high, making it suitable for routine production. However, it is associated with safety concerns related to the use of a strong oxidant and the generation of inorganic waste.
The biocatalytic oxidation method represents a greener and potentially more selective alternative. It operates under milder conditions and can lead to very high purity products. However, the initial development and optimization of a biocatalytic process can be time-consuming and costly. The reproducibility can also be a challenge due to the inherent variability of biological systems.
For researchers in an academic setting or those prioritizing green chemistry principles, the development of a biocatalytic route could be a rewarding endeavor. For professionals in drug development and manufacturing who require a robust, scalable, and cost-effective process, the permanganate oxidation method, with appropriate safety and waste management protocols, remains a highly attractive option. Ultimately, a thorough assessment of the factors outlined in this guide will enable the selection of the most suitable and reproducible synthesis for their specific needs.
References
Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
5-Methylpicolinic acid hydrate (CAS: 1588441-37-5 / Anhydrous CAS: 4434-13-3) is a pyridine derivative used primarily as a building block in pharmaceutical synthesis and as a chelating ligand.[1][2][3]
While not classified as an acute toxin of the highest order (e.g., P-listed), it poses significant risks due to its acidic nature and potential to cause irreversible eye damage (H318).[2][3] Proper disposal requires strict segregation from oxidizing agents and bases to prevent exothermic reactions or the formation of toxic byproducts.
Physical State: White to off-white solid (powder/crystals).[3]
Pre-Disposal Safety Assessment
Before handling waste, you must validate the waste stream characterization.[3] This compound is an Organic Acid .[3][6]
Personal Protective Equipment (PPE) Matrix
PPE Item
Specification
Rationale (Causality)
Eye Protection
Chemical Splash Goggles + Face Shield
Critical: H318 (Serious Eye Damage).[1][2][3] Dust or splash can cause corneal scarring.[3] Safety glasses are insufficient.
Hand Protection
Nitrile Gloves (Min 0.11mm thick)
Protects against skin irritation (H315).[1][2][3] Double-glove if handling solutions >1 M.
Respiratory
N95 (Solid) or P100 (Spill)
Prevents inhalation of dust (H335 - Respiratory Irritation).[1][2][3]
Body
Lab Coat (Buttoned), Closed-toe shoes
Standard barrier protection against particulates.[1][2][3]
Chemical Compatibility & Segregation
Strictly Segregate From:
Strong Oxidizers (e.g., Nitric Acid, Perchlorates): Risk of fire/explosion.[3]
Strong Bases (e.g., Sodium Hydroxide): Risk of rapid, exothermic neutralization.[3]
Hypochlorites (Bleach):NEVER mix picolinic acid derivatives with bleach.[3] Acidification of hypochlorite releases toxic chlorine gas.[3]
Disposal Workflow & Protocols
Regulatory Status:
RCRA Classification (USA): Not P-listed or U-listed by name.[2][3]
Waste Characterization: If discarded in pure form, it is generally classified as Non-Regulated Chemical Waste unless it exhibits a characteristic (e.g., Aqueous solution with pH < 2.0 = D002 Corrosive ).[3]
Best Practice: Manage as Hazardous Chemical Waste destined for incineration.[3]
Transfer: Transfer solid using a dedicated spatula.[3] Do not generate dust.[3][5][8][9][10][11] Wipe the container threads before closing to ensure a tight seal.
Storage: Store in the "Solid Organic Waste" satellite accumulation area.
Protocol B: Aqueous/Liquid Waste Disposal
Use this for reaction mixtures or mother liquors.
pH Check: Measure the pH of the solution.
If pH < 2:[3][12] The waste is D002 (Corrosive) .[3][12]
Segregation: Pour into the "Aqueous Organic Acid" or "Mixed Organic" waste stream.[3]
Note: If the solvent is halogenated (e.g., DCM), use the "Halogenated Solvent" carboy. 5-Methylpicolinic acid is compatible with standard halogenated waste streams.[2][3]
No Drain Disposal:Strictly Prohibited. Do not pour down the sink, regardless of dilution. Pyridine derivatives can be persistent and toxic to aquatic life (H402).[3]
Visual Workflows (DOT Diagrams)
Figure 1: Waste Stream Decision Tree
This logic gate ensures the material ends up in the correct regulatory stream.
Caption: Decision logic for segregating 5-Methylpicolinic acid based on physical state and solvent carrier.
Emergency Contingency: Spill Response
Scenario: You have dropped a 5g bottle of solid powder on the floor.
Protocol C: Solid Spill Cleanup
Isolate: Mark the area.[3] Inform nearby personnel.
PPE Up: Don goggles, nitrile gloves, and an N95 mask (to prevent inhaling dust during sweeping).[3]
Containment: Gently cover the spill with paper towels dampened with water.[3] Reasoning: This prevents dust generation.[3][5][9][10][11]
Collection: Scoop the damp solid/paper towel mix into a wide-mouth waste jar.
Surface Decon: Wipe the area with a mild soap solution, then water.[3]
Disposal: Label the jar as "Debris contaminated with 5-Methylpicolinic acid" and process as solid waste.
Figure 2: Spill Response Logic
Caption: Operational flow for mitigating spills, prioritizing dust control for solids and containment for liquids.
References
PubChem. (n.d.).[3] 5-Methylpicolinic acid (Compound Summary).[2][3] National Library of Medicine.[3] Retrieved January 29, 2026, from [Link]
U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[3][12][13] Retrieved January 29, 2026, from [Link]
National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][13][14] The National Academies Press.[6][13] Retrieved January 29, 2026, from [Link][1][2][3]
Navigating the Safe Handling of 5-Methylpicolinic Acid Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handli...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Methylpicolinic acid hydrate, moving beyond a simple checklist to offer a framework of deep understanding and operational excellence. Our goal is to empower you with the knowledge to handle this compound with confidence and precision, ensuring a safe and productive laboratory environment.
Understanding the Hazard Profile of 5-Methylpicolinic Acid Hydrate
5-Methylpicolinic acid, a derivative of picolinic acid, presents several potential hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Some classifications indicate a risk of serious eye damage.[1] The "hydrate" form indicates the presence of water molecules within the crystal structure, which can influence its physical properties but does not negate the inherent hazards of the parent molecule.
GHS Hazard Statements for 5-Methylpicolinic Acid: [1]
Understanding these classifications is the first step in establishing a robust safety protocol. The potential for harm through multiple exposure routes (oral, dermal, inhalation) underscores the need for comprehensive personal protective equipment (PPE).
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Before any handling of 5-Methylpicolinic acid hydrate, a thorough risk assessment should be conducted. The primary goal is to minimize exposure through engineering controls, with PPE serving as the essential final barrier.
Engineering Controls
Ventilation: Always handle 5-Methylpicolinic acid hydrate in a well-ventilated area.[2][3] A chemical fume hood is strongly recommended, especially when working with powders or creating solutions, to keep airborne levels below exposure limits.[2] Local exhaust ventilation can also be employed to control dust or mists at the source.[2]
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on the specific procedures being performed.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and transferring solid
Safety glasses with side shields or chemical safety goggles.[2][6]
Nitrile or other chemically resistant gloves. Double gloving is recommended.[7]
Procedural Guidance for Safe Handling and Operations
A systematic approach to handling 5-Methylpicolinic acid hydrate will minimize risks and ensure procedural consistency.
Pre-Handling Checklist
Review the Safety Data Sheet (SDS): Although a specific SDS for the hydrate may not be available, review the SDS for 5-Methylpicolinic acid or closely related picolinic acid derivatives.[2][3][4][5][6][8][9][10][11][12][13]
Ensure Proper Training: All personnel handling the compound must be trained on its hazards and the established safety protocols.
Check Engineering Controls: Verify that the chemical fume hood and other ventilation systems are functioning correctly.
Assemble PPE: Gather all necessary PPE and inspect it for any damage before use.
Prepare a Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.
Step-by-Step Handling Protocol
Donning PPE: Put on all required PPE as outlined in the table above.
Transferring the Chemical:
Perform all transfers of solid material within a chemical fume hood to contain any dust.[2]
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.[13]
If weighing, use an analytical balance inside a fume hood or a ventilated balance enclosure.
Preparing Solutions:
Add the solid 5-Methylpicolinic acid hydrate to the solvent slowly.
Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.
Post-Handling:
Thoroughly wash hands and any exposed skin with soap and water after handling.[8][10][12]
Clean all work surfaces.
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[8][9][12][14]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling 5-Methylpicolinic acid hydrate.
Emergency Procedures: Spill and Exposure Response
Prompt and correct action in the event of a spill or exposure is crucial to minimizing harm.
Spill Cleanup
Small Spills (Solid):
Evacuate non-essential personnel from the immediate area.
Wearing appropriate PPE, carefully sweep or scoop up the spilled material.[10] Avoid generating dust.[13]
Place the spilled material into a suitable, labeled container for disposal.[10][13]
Clean the spill area with a soap and water solution.[15]
Large Spills:
Evacuate the area immediately.
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
Exposure Response
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][6] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[5][6][8][9]
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6][10][12][14] If skin irritation occurs, seek medical attention.[12][14]
Inhalation: Move the person to fresh air.[2][6][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][6] Seek immediate medical attention.[8][9]
Ingestion: Do NOT induce vomiting.[8][9] Rinse mouth with water.[9][10] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[9]
Storage and Disposal Plan
Proper storage and disposal are essential for maintaining a safe laboratory and protecting the environment.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][8][10]
Store locked up and out of the reach of children.[8]
Keep away from incompatible materials such as strong oxidizing agents.[4][5]
Disposal
Dispose of waste in accordance with all local, regional, national, and international regulations.[5][9][10][14]
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[6]
By adhering to these guidelines, you can confidently and safely incorporate 5-Methylpicolinic acid hydrate into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.
References
PubChem. 5-Methylpicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]
Unknown. (2018-04-15). SAFETY DATA SHEET. Retrieved from [Link]
University of Wisconsin-Madison. Safe Handling of Picric Acid. Environment, Health & Safety. Retrieved from [Link]
Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]